molecular formula C4H5BrF4 B145148 1-Bromo-1,1,2,2-tetrafluorobutane CAS No. 127117-30-0

1-Bromo-1,1,2,2-tetrafluorobutane

Cat. No.: B145148
CAS No.: 127117-30-0
M. Wt: 208.98 g/mol
InChI Key: CKZRVAPVPPFLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1,1,2,2-tetrafluorobutane, also known as this compound, is a useful research compound. Its molecular formula is C4H5BrF4 and its molecular weight is 208.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRVAPVPPFLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371310
Record name 1-bromo-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127117-30-0
Record name 1-bromo-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated hydrocarbon of interest in organic synthesis and potentially in the development of novel pharmaceuticals and materials. Its unique combination of a bromine atom and a tetrafluoroethyl group on a butane chain makes it a versatile building block for introducing fluorinated moieties into larger molecules. The presence of fluorine can significantly alter the physicochemical properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, safety information, and potential synthetic applications.

Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 127117-30-0[1]
Molecular Formula C4H5BrF4[]
Molecular Weight 208.98 g/mol []
Appearance Clear liquidN/A
Boiling Point 134-144 °C[]
Density 1.612 g/cm³ (Predicted)[]
IUPAC Name This compound[]
SMILES CCC(C(F)(F)Br)(F)F[]
InChI Key CKZRVAPVPPFLQX-UHFFFAOYSA-N[]

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluorobut-1-ene in the presence of a radical initiator, such as a peroxide. This reaction proceeds via a free-radical mechanism.

G Proposed Synthesis of this compound start 1,1,2,2-tetrafluorobut-1-ene reagents HBr, Peroxide (ROOR) Light or Heat start->reagents Reacts with intermediate Radical Intermediate (Br radical adds to C1) reagents->intermediate Initiates product This compound intermediate->product Abstracts H from HBr

Caption: A proposed free-radical addition pathway for the synthesis of this compound.

Reactivity

The bromine atom in this compound is expected to be the primary site of reactivity. It can participate in a variety of nucleophilic substitution and elimination reactions, making it a useful intermediate for introducing the 1,1,2,2-tetrafluorobutyl group into other molecules. The strong electron-withdrawing effect of the adjacent fluorine atoms may influence the reactivity of the C-Br bond.

Potential Applications

While specific industrial applications for this compound are not widely documented, its structure suggests potential utility in several areas of research and development:

  • Pharmaceutical and Agrochemical Synthesis: As a fluorinated building block, this compound could be used in the synthesis of novel drug candidates and pesticides. The incorporation of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity.

  • Materials Science: Halogenated hydrocarbons are often used as intermediates in the production of polymers, refrigerants, and solvents. The properties of this compound may make it a candidate for such applications, although further research is needed.

  • Organic Synthesis: It can serve as a precursor for the synthesis of other fluorinated organic compounds through the transformation of the bromo group.

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. The following GHS hazard classifications are associated with a structurally similar compound, 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, and may be relevant:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

General Protocol for Free-Radical Addition of HBr to an Alkene

Objective: To synthesize an alkyl bromide from an alkene via an anti-Markovnikov addition.

Materials:

  • Alkene (e.g., 1,1,2,2-tetrafluorobut-1-ene)

  • Hydrogen bromide (gas or solution in a non-polar solvent)

  • Radical initiator (e.g., benzoyl peroxide, AIBN)

  • Anhydrous, non-polar solvent (e.g., hexane, CCl4)

  • Inert gas (e.g., nitrogen, argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

  • Heating mantle or UV lamp

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a dry, inert-atmosphere reaction apparatus.

  • Dissolve the alkene and the radical initiator in the anhydrous solvent in the reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly bubble HBr gas through the solution or add a solution of HBr while stirring.

  • Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp, depending on the chosen initiator.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine (if present) and then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

Conclusion

This compound is a chemical compound with potential as a building block in various fields, particularly in the synthesis of fluorinated molecules for the pharmaceutical and materials science industries. While detailed information on its synthesis and specific applications is limited in publicly accessible literature, its chemical structure suggests a range of possible synthetic transformations. Further research into the reactivity and applications of this compound is warranted to fully explore its potential. Researchers and developers are encouraged to consult safety data sheets and conduct thorough risk assessments before handling this compound.

References

An In-Depth Technical Guide to the Proposed Synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane is not well-documented in publicly available scientific literature. This guide presents a proposed synthetic pathway based on established principles of organic chemistry and analogous reactions. The experimental protocols are hypothetical and should be considered illustrative. All procedures require rigorous safety precautions and should only be performed by trained professionals in a suitably equipped laboratory.

Introduction

This compound (C₄H₅BrF₄) is a halogenated alkane with potential applications as a building block in organic synthesis, particularly for the introduction of the 1,1,2,2-tetrafluoroethyl moiety in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique combination of a reactive bromine atom and a stable, lipophilic fluorinated chain makes it a compound of significant interest. This technical guide outlines a plausible two-step synthetic route for researchers, commencing from the telomerization of tetrafluoroethylene (TFE) followed by catalytic hydrogenation.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Step 1: Synthesis of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. This intermediate is proposed to be synthesized via the radical-initiated addition of allyl bromide to tetrafluoroethylene. This type of reaction, often termed telomerization, is a known method for the formation of C-C bonds with fluoroalkenes.

  • Step 2: Synthesis of this compound. The final product is proposed to be obtained through the selective catalytic hydrogenation of the terminal double bond of the intermediate, 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

The overall logical workflow for this proposed synthesis is depicted below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis TFE Tetrafluoroethylene (TFE) Intermediate 4-Bromo-3,3,4,4-tetrafluorobut-1-ene TFE->Intermediate AllylBromide Allyl Bromide AllylBromide->Intermediate RadicalInitiator Radical Initiator (e.g., AIBN) RadicalInitiator->Intermediate Initiates reaction FinalProduct This compound Intermediate->FinalProduct Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->FinalProduct Catalyst Catalyst (e.g., Pd/C) Catalyst->FinalProduct Catalyzes reaction

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

As this is a proposed synthesis, experimental data is not available. The following tables summarize the key physical and chemical properties of the involved substances based on publicly accessible databases and expected reaction parameters.

Table 1: Properties of Reactants, Intermediate, and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
TetrafluoroethyleneC₂F₄100.02-76.31.519
Allyl BromideC₃H₅Br120.9871.31.398
4-Bromo-3,3,4,4-tetrafluorobut-1-eneC₄H₃BrF₄206.96~95-100 (Est.)~1.7 (Est.)
This compound C₄H₅BrF₄ 208.98 ~100-105 (Est.) ~1.8 (Est.)

Table 2: Proposed Reaction Conditions and Expected Outcomes

Reaction StepKey ReagentsSolventTemperature (°C)Pressure (atm)Expected Yield (%)
1. Synthesis of IntermediateTFE, Allyl Bromide, AIBNAcetonitrile60 - 805 - 1040 - 60
2. Hydrogenation to Final ProductH₂, Pd/C (5 mol%)Ethanol25 - 401 - 5>90

Experimental Protocols

The following protocols are hypothetical and adapted from established procedures for similar chemical transformations.

Step 1: Proposed Synthesis of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene

This proposed procedure is based on the free-radical addition of an allyl halide to a perfluoroalkene.

Reaction: CH₂(g)=CF₂(g) + Br-CH₂-CH=CH₂(l) --(AIBN)--> Br-CF₂-CF₂-CH₂-CH=CH₂(l)

Methodology:

  • Apparatus Setup: A high-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, a gas inlet valve, a liquid injection port, a pressure gauge, and a thermocouple is required. The system must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reagents:

    • Allyl Bromide (1.0 eq)

    • Azobisisobutyronitrile (AIBN, 0.05 eq)

    • Acetonitrile (solvent)

    • Tetrafluoroethylene (TFE, 1.5 eq)

  • Reaction Execution:

    • The autoclave is charged with a solution of allyl bromide and AIBN in acetonitrile.

    • The reactor is sealed, and the inert gas is purged.

    • The reactor is cooled in a dry ice/acetone bath, and the required amount of liquid TFE is condensed into the reactor.

    • The reactor is allowed to warm to room temperature and then heated to 70-80 °C with vigorous stirring.

    • The reaction pressure will increase upon heating. The pressure is monitored and maintained for 12-24 hours.

    • The reaction progress is monitored by taking aliquots (if the setup allows) and analyzing by GC-MS.

  • Work-up and Purification:

    • Upon completion, the reactor is cooled to room temperature, and any excess TFE is carefully vented into a fume hood.

    • The reaction mixture is transferred to a round-bottom flask.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by fractional vacuum distillation to yield 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

Step 2: Proposed Synthesis of this compound

This procedure is based on the standard catalytic hydrogenation of an alkene.

Reaction: Br-CF₂-CF₂-CH₂-CH=CH₂(l) + H₂(g) --(Pd/C)--> Br-CF₂-CF₂-CH₂-CH₃(l)

Methodology:

  • Apparatus Setup: A standard hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon) is used. A round-bottom flask is equipped with a magnetic stir bar.

  • Reagents:

    • 4-Bromo-3,3,4,4-tetrafluorobut-1-ene (1.0 eq)

    • Palladium on carbon (Pd/C, 10% w/w, 0.01 eq of Pd)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Reaction Execution:

    • To the flask, 4-bromo-3,3,4,4-tetrafluorobut-1-ene is added, followed by the solvent (ethanol).

    • The Pd/C catalyst is carefully added under a stream of nitrogen.

    • The flask is sealed, and the atmosphere is replaced with hydrogen gas (this is typically done by evacuating and backfilling with H₂ three times).

    • The mixture is stirred vigorously under a positive pressure of hydrogen (1-3 atm or a balloon) at room temperature.

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the solvent.

    • The filtrate is collected, and the solvent is removed by rotary evaporation.

    • The resulting crude product, this compound, can be purified by vacuum distillation if necessary.

Mechanism Visualization

The following diagram illustrates the proposed free-radical chain mechanism for the synthesis of the intermediate, 4-bromo-3,3,4,4-tetrafluorobut-1-ene.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat (Δ) R• R• R-Br R-Br R•->R-Br + Allyl-Br Allyl• + RBr Allyl• + RBr Allyl• Allyl• Intermediate_Radical Br-CH2-CH=CH2-CF2-CF2• Allyl•->Intermediate_Radical + TFE (CF2=CF2) Product_Intermediate 4-Bromo-3,3,4,4-tetrafluorobut-1-ene + Allyl• Intermediate_Radical->Product_Intermediate + Allyl-Br Allyl•_cycle Product_Intermediate->Allyl•_cycle Regenerates R•_term R• R-Allyl R-Allyl R•_term->R-Allyl + Allyl• Allyl•_term Allyl• Dimer Dimer Allyl•_term->Dimer + Allyl•

molecular structure and weight of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane (CAS: 127117-30-0)

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from established chemical databases. It covers the compound's fundamental identifiers, delves into the specifics of its molecular weight and structure, discusses plausible synthetic strategies in the absence of published protocols, outlines its potential applications as a chemical intermediate, and provides detailed safety and handling information. The guide aims to serve as an authoritative resource, grounding its claims in verifiable data and providing clear, actionable information for laboratory and research settings.

Chemical Identity and Core Properties

This compound is a halogenated alkane characterized by a four-carbon chain with significant fluorine substitution and a terminal bromine atom. This unique combination of a reactive bromo- group and the electron-withdrawing effects of the tetrafluoroethyl moiety suggests its utility as a building block in specialized organic synthesis.

Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[]
CAS Number 127117-30-0[2][3]
Molecular Formula C₄H₅BrF₄[]
Canonical SMILES CCC(C(F)(F)Br)(F)F[]
InChI InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3[]
InChIKey CKZRVAPVPPFLQX-UHFFFAOYSA-N[]
Physicochemical Data

The physical properties of the compound are dictated by its fluorinated nature and molecular mass. The high density is characteristic of brominated and fluorinated alkanes.

PropertyValueSource
Molecular Weight 208.98 g/mol []
Density 1.612 g/cm³[]
Boiling Point 134-144°C[]

Molecular Structure and Weight Elucidation

Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The value of 208.98 g/mol is derived from its molecular formula, C₄H₅BrF₄.

The calculation is as follows, using standard atomic weights:

  • Carbon (C): 4 × 12.011 u = 48.044 u

  • Hydrogen (H): 5 × 1.008 u = 5.040 u

  • Bromine (Br): 1 × 79.904 u = 79.904 u

  • Fluorine (F): 4 × 18.998 u = 75.992 u

  • Total Molar Mass: 48.044 + 5.040 + 79.904 + 75.992 = 208.98 g/mol

This formula weight is essential for all stoichiometric calculations in experimental research, ensuring accurate molar concentrations and reaction yields.

Structural Analysis

The IUPAC name, this compound, defines the precise arrangement of atoms. The structure consists of a central butane chain.

  • Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms.

  • Carbon-2 (C2): Bonded to two fluorine atoms.

  • Carbon-3 (C3): Bonded to two hydrogen atoms.

  • Carbon-4 (C4): A terminal methyl group, bonded to three hydrogen atoms.

The heavy substitution of electronegative fluorine atoms on C1 and C2 significantly influences the molecule's electronic properties, polarity, and reactivity. The C-Br bond at the C1 position is the primary site for nucleophilic substitution reactions.

Caption: 2D representation of this compound.

Plausible Synthetic Approaches

Exemplary Protocol: Radical-Initiated HBr Addition

This protocol is a representative example of how a compound like this compound could be synthesized. It must be validated and optimized under controlled laboratory conditions.

Reaction Principle: CF₂(F₂)C-CH=CH₂ + HBr --(ROOR/UV)--> CF₂(F₂)C-CH₂-CH₂Br

Materials:

  • 3,3,4,4-Tetrafluoro-1-butene (precursor)

  • Hydrogen bromide (HBr), anhydrous

  • Dibenzoyl peroxide or AIBN (radical initiator)

  • Anhydrous, non-polar solvent (e.g., hexane or CCl₄)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactor Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a dropping funnel. Purge the entire system with an inert gas.

  • Precursor Charging: Dissolve a known molar quantity of 3,3,4,4-tetrafluoro-1-butene and a catalytic amount of the radical initiator (e.g., 1-2 mol%) in the anhydrous solvent within the flask.

  • HBr Addition: Cool the solution to 0°C using an ice bath. Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in a compatible solvent via the dropping funnel. Maintain a slight positive pressure of inert gas.

  • Initiation: If using a chemical initiator, gently warm the reaction mixture as specified by the initiator's decomposition temperature. If using photochemical initiation, irradiate the flask with a suitable UV lamp.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) by observing the consumption of the starting alkene.

  • Work-up: Once the reaction is complete, quench by washing the mixture with a saturated sodium bicarbonate solution to neutralize excess HBr, followed by a wash with sodium thiosulfate to remove any residual bromine, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified via fractional distillation under reduced pressure to yield the final this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Setup 1. Assemble and Purge Flame-Dried Glassware Charge 2. Charge Reactor with Fluoroalkene & Initiator Setup->Charge Cool 3. Cool Mixture to 0°C Charge->Cool Add 4. Add Anhydrous HBr Cool->Add Initiate 5. Initiate Reaction (Heat or UV) Add->Initiate Monitor 6. Monitor Progress (GC) Initiate->Monitor Quench 7. Quench & Wash (NaHCO3, Na2S2O3) Monitor->Quench Dry 8. Dry Organic Layer (MgSO4) Quench->Dry Purify 9. Purify by Fractional Distillation Dry->Purify

Caption: General workflow for the synthesis of 1-bromo-alkanes.

Potential Applications and Research Context

This compound is best understood as a fluorinated building block or synthon . Its value lies in the orthogonal reactivity of its functional groups.

  • Nucleophilic Substitution: The C-Br bond is a versatile handle for introducing the -C₂F₄-CH₂CH₃ moiety into a larger molecule via Sₙ2 reactions. This is highly relevant in medicinal chemistry, where the incorporation of short fluorinated chains can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

  • Organometallic Chemistry: It can be used to form Grignard reagents or organolithium species, which can then act as nucleophiles to form new carbon-carbon bonds, further expanding its synthetic utility.

  • Material Science: Polyfluorinated compounds are precursors to polymers and materials with unique properties, such as low surface energy, high thermal stability, and chemical resistance. This compound could serve as a monomer or an additive in the development of novel fluoropolymers.

The presence of this compound in chemical supplier catalogs and its classification as a declarable substance by some industrial entities suggest its use in specialized, proprietary applications.[4]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. The following information is derived from its GHS classification.

Hazard Identification
  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

A systematic approach to handling, outlined by the GHS precautionary statements, is mandatory for ensuring laboratory safety.

CategoryStatement CodePrecautionary Statement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261Avoid breathing fumes, mist, spray, or vapors.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
Recommended Handling Procedures
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to manage vapor inhalation risks.

  • Personal Protective Equipment (PPE): Standard PPE includes nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.

References

Introduction to Bromotetrafluorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C4H5BrF4

This guide provides a comprehensive overview of the known structural isomers of the chemical formula C4H5BrF4, with a focus on their IUPAC nomenclature, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organofluorine chemistry.

The molecular formula C4H5BrF4 represents a variety of structural isomers, each with unique chemical and physical properties. These isomers are derivatives of butane or isobutane, where five hydrogen atoms have been substituted by one bromine and four fluorine atoms. The specific arrangement of these halogen atoms on the carbon skeleton significantly influences the molecule's polarity, reactivity, and potential biological activity. This guide will focus on the most well-documented isomers.

Identified Isomers and their Physicochemical Properties

The following table summarizes the key physical and chemical properties of the identified isomers of C4H5BrF4. Due to the vast number of potential isomers, this table focuses on those for which data is available.

IUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Notes
1-Bromo-1,1,2,2-tetrafluorobutaneC4H5BrF4208.98134-1441.612Data available from commercial suppliers.
1-Bromo-2,2,3,3-tetrafluorobutaneC4H5BrF4208.98Not availableNot availableA potential isomer with limited data.
2-Bromo-1,1,1,2-tetrafluorobutaneC4H5BrF4208.98Not availableNot availableA potential isomer with limited data.
3-Bromo-1,1,2,2-tetrafluorobutaneC4H5BrF4208.98Not availableNot availableA potential isomer with limited data.
4-Bromo-1,1,2,2-tetrafluorobutaneC4H5BrF4208.98Not availableNot availableA potential isomer with limited data.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of isomers. The following sections would typically contain detailed NMR, IR, and mass spectrometry data. However, publicly available, experimentally verified spectroscopic data for the isomers of C4H5BrF4 is limited. Researchers are encouraged to perform their own analyses for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information about the number of different types of hydrogen atoms and their neighboring environments.

  • ¹³C NMR: The carbon NMR spectrum would indicate the number of non-equivalent carbon atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds, providing detailed information about the fluorine environments and their couplings.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for C-H, C-F, and C-Br bonds, aiding in the confirmation of the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight of the compound and provide a characteristic fragmentation pattern that can be used to elucidate the structure of the isomer.

Experimental Protocols: Synthesis of Bromotetrafluorobutane Isomers

Detailed experimental protocols for the synthesis of specific C4H5BrF4 isomers are not widely published in peer-reviewed literature. However, general synthetic strategies for the preparation of halogenated alkanes can be adapted. A plausible synthetic route for a bromotetrafluorobutane isomer could involve the following conceptual steps:

  • Fluorination of a suitable butane derivative: This could be achieved using a variety of fluorinating agents, such as hydrogen fluoride or other commercially available reagents. The starting material would likely be a butane derivative with functional groups amenable to fluorination.

  • Bromination: The subsequent introduction of a bromine atom could be accomplished through radical bromination or by the reaction of a suitable precursor with a brominating agent like N-bromosuccinimide (NBS).

Note: The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized for each specific isomer to achieve a satisfactory yield and purity.

Logical Relationships of C4H5BrF4 Isomers

The structural isomers of C4H5BrF4 can be categorized based on their carbon skeleton and the position of the halogen substituents. The following diagram illustrates this logical relationship.

G Structural Isomerism of C4H5BrF4 cluster_backbone Carbon Skeleton cluster_butane_isomers Positional Isomers on Butane cluster_isobutane_isomers Positional Isomers on Isobutane C4H5BrF4 C4H5BrF4 Butane (n-butane) Butane (n-butane) C4H5BrF4->Butane (n-butane) Isobutane (2-methylpropane) Isobutane (2-methylpropane) C4H5BrF4->Isobutane (2-methylpropane) 1-Bromo-tetrafluorobutanes 1-Bromo-tetrafluorobutanes Butane (n-butane)->1-Bromo-tetrafluorobutanes 2-Bromo-tetrafluorobutanes 2-Bromo-tetrafluorobutanes Butane (n-butane)->2-Bromo-tetrafluorobutanes 3-Bromo-tetrafluorobutanes 3-Bromo-tetrafluorobutanes Butane (n-butane)->3-Bromo-tetrafluorobutanes 4-Bromo-tetrafluorobutanes 4-Bromo-tetrafluorobutanes Butane (n-butane)->4-Bromo-tetrafluorobutanes 1-Bromo-tetrafluoro-2-methylpropanes 1-Bromo-tetrafluoro-2-methylpropanes Isobutane (2-methylpropane)->1-Bromo-tetrafluoro-2-methylpropanes 2-Bromo-tetrafluoro-2-methylpropanes 2-Bromo-tetrafluoro-2-methylpropanes Isobutane (2-methylpropane)->2-Bromo-tetrafluoro-2-methylpropanes e.g., 1-Bromo-2,2,3,3-tetrafluorobutane e.g., 1-Bromo-2,2,3,3-tetrafluorobutane 1-Bromo-tetrafluorobutanes->e.g., 1-Bromo-2,2,3,3-tetrafluorobutane e.g., 2-Bromo-1,1,1,2-tetrafluorobutane e.g., 2-Bromo-1,1,1,2-tetrafluorobutane 2-Bromo-tetrafluorobutanes->e.g., 2-Bromo-1,1,1,2-tetrafluorobutane

Caption: Logical relationship of C4H5BrF4 isomers.

Conclusion

The systematic study of C4H5BrF4 isomers is a complex but important area of organofluorine chemistry. While a number of potential isomers can be drawn, detailed experimental data is scarce for most of them. This guide provides a framework for understanding the nomenclature and properties of these compounds. Further research is needed to synthesize and characterize the full range of bromotetrafluorobutane isomers to explore their potential applications in various scientific and industrial fields. It is recommended that any synthesis and characterization of these compounds be accompanied by thorough spectroscopic analysis to confirm the identity of the specific isomer.

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-1,1,2,2-tetrafluorobutane (CAS No. 127117-30-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. This document outlines the known hazards, precautionary measures, emergency procedures, and standardized experimental protocols for toxicological assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the potential hazards and for designing appropriate handling and storage procedures.

PropertyValue
CAS Number 127117-30-0
Molecular Formula C4H5BrF4
Molecular Weight 208.98 g/mol
Boiling Point 134-144°C[]
Density 1.612 g/cm³[][2]
Vapor Pressure 140 mmHg at 25°C[2]
Refractive Index 1.364[2]
Appearance Colorless liquid (though impure samples may appear yellowish)
Solubility Insoluble in water; soluble in organic solvents.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risk of exposure and ensure a safe working environment.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors or mists.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from incompatible materials, such as strong oxidizing agents.

  • Ensure containers are clearly labeled.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following first-aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill or accidental release, the following procedures should be followed:

  • Minor Spills:

    • Ensure adequate ventilation.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Contain the spill if it is safe to do so.

    • Prevent the spill from entering drains or waterways.

Experimental Protocols for Toxicological Assessment

The following sections outline the methodologies for key experiments to assess the toxicological properties of this compound, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is used to assess the potential of a chemical to cause skin irritation.

Methodology:

  • Tissue Preparation: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used.

  • Chemical Exposure: The test chemical is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period.

  • Viability Assessment: After incubation, the cell viability of the RhE tissue is determined using a quantitative method, typically the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the MTT tetrazolium salt to a blue formazan salt, which is then extracted and measured spectrophotometrically.

  • Data Interpretation: The skin irritation potential is classified based on the reduction in cell viability compared to negative controls. A substance is identified as an irritant if the tissue viability is less than or equal to 50%.

G Experimental Workflow: In Vitro Skin Irritation (OECD 439) prep RhE Tissue Preparation exposure Topical Application of Test Chemical prep->exposure incubation Incubation Period exposure->incubation viability Cell Viability Assessment (MTT Assay) incubation->viability interpretation Data Interpretation & Classification viability->interpretation

Experimental Workflow for In Vitro Skin Irritation Testing.
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Methodology:

  • Tissue Preparation: A reconstructed human cornea-like epithelium (RhCE) model is used.

  • Chemical Exposure: The test chemical is applied to the surface of the RhCE tissue.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: Cell viability is measured using the MTT assay, similar to the skin irritation test.

  • Data Interpretation: The eye irritation potential is determined by the extent of cytotoxicity. A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is greater than 60%.

G Experimental Workflow: In Vitro Eye Irritation (OECD 492) prep RhCE Tissue Preparation exposure Application of Test Chemical prep->exposure incubation Incubation Period exposure->incubation viability Cell Viability Assessment (MTT Assay) incubation->viability interpretation Data Interpretation & Classification viability->interpretation G Experimental Workflow: Acute Inhalation Toxicity (OECD 403) selection Animal Selection (Rats) exposure Inhalation Exposure (Vapor/Aerosol) selection->exposure observation Post-Exposure Observation (14 days) exposure->observation necropsy Gross Necropsy observation->necropsy analysis Data Analysis (LC50 Calculation) necropsy->analysis G Logical Relationships in Emergency Response exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) assess Assess the Situation (Is the area safe?) exposure->assess remove Remove from Exposure Source assess->remove Yes medical Seek Immediate Medical Attention assess->medical No, call for help decontaminate Decontaminate Area (if safe) assess->decontaminate Yes first_aid Administer First Aid remove->first_aid first_aid->medical report Report the Incident medical->report

References

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The presence of both a bromine atom and a tetrafluoroethyl group imparts a unique reactivity profile, making it a subject of interest for creating novel chemical entities. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound, supported by experimental data where available and supplemented by established principles of organic chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing chemical reactions, as well as for the purification and characterization of its products.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 127117-30-0
Molecular Formula C4H5BrF4
Molecular Weight 208.98 g/mol
Boiling Point 134-144 °C
Density 1.612 g/cm³
Purity Typically ≥95%

Reactivity Profile

The reactivity of this compound is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to cleavage, and the influence of the adjacent electron-withdrawing tetrafluoroethyl group. The principal reaction pathways include nucleophilic substitution, formation of organometallic reagents, and potentially elimination and radical reactions under specific conditions.

Nucleophilic Substitution Reactions

The C-Br bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. The strong electron-withdrawing effect of the four fluorine atoms is expected to further enhance the electrophilicity of the carbon atom bonded to bromine, making it reactive towards nucleophilic attack.

A relevant example of this reactivity is found in a patented process involving the structurally similar compound, 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane. In this process, the carbanion of diethyl malonate, a soft nucleophile, displaces the iodide ion. While the patent focuses on the displacement of iodide, it provides strong evidence that the carbon-halogen bond in such fluorinated systems is susceptible to nucleophilic substitution. Given that the C-Br bond is generally more reactive than the C-I bond in nucleophilic substitutions, it is highly probable that this compound will readily undergo similar reactions.

Logical Relationship of Nucleophilic Substitution

G General Nucleophilic Substitution Pathway This compound This compound Transition State Transition State This compound->Transition State Attack by Nu- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Transition State Substituted Product Substituted Product Transition State->Substituted Product Bromide Ion (Br-) Bromide Ion (Br-) Transition State->Bromide Ion (Br-) Leaving Group

Caption: General workflow for the nucleophilic substitution of this compound.

Experimental Protocol: Nucleophilic Substitution with Diethyl Malonate (Adapted from a similar reaction)

This protocol is adapted from the reaction of 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane with diethyl malonate and serves as a starting point for exploring the reactivity of this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1N Hydrochloric acid

  • Diisopropyl ether

  • Nitrogen gas

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.0 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Add diethyl malonate (1.0 equivalent) dropwise to the cooled suspension.

  • Stir the mixture for 1 hour at 0 °C.

  • Add this compound (1.0 equivalent) to the solution, controlling the addition rate to maintain the reaction temperature below a desired setpoint (e.g., 25 °C).

  • After the addition is complete, the reaction mixture may be heated (e.g., to 100 °C, as in the reference patent) to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench by the slow addition of 1N hydrochloric acid.

  • Extract the mixture with diisopropyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain the desired product.

Table 2: Expected Products from Nucleophilic Substitution Reactions

NucleophileReagentExpected Product
MalonateDiethyl malonate, NaHDiethyl 2-(1,1,2,2-tetrafluorobutyl)malonate
CyanideSodium cyanide2,2,3,3-Tetrafluoropentanenitrile
AzideSodium azide1-Azido-1,1,2,2-tetrafluorobutane
ThiolateSodium thiophenoxidePhenyl(1,1,2,2-tetrafluorobutyl)sulfane
Formation of Organometallic Reagents (Grignard Reaction)

The formation of a Grignard reagent by reacting an alkyl halide with magnesium metal is a fundamental transformation in organic synthesis.[1] While the high electronegativity of fluorine atoms can sometimes hinder the formation of Grignard reagents from fluorinated alkyl halides, it is generally the C-Br bond that reacts with magnesium. The successful formation of a Grignard reagent from this compound would provide a powerful nucleophilic synthon for the introduction of the 1,1,2,2-tetrafluorobutyl group.

However, a potential complication in the Grignard reaction of some fluorinated compounds is the possibility of α- or β-elimination of fluoride, which can lead to the formation of unsaturated species. For instance, the reaction of 1-bromo-2-fluorobenzene with magnesium can lead to a benzyne intermediate via elimination of magnesium bromofluoride.[2] While this is a known pathway for aryl halides, the potential for a similar elimination in an aliphatic system like this compound should be considered.

Logical Relationship of Grignard Reagent Formation and Subsequent Reaction

G Grignard Reagent Formation and Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent + Mg / Ether Mg Mg Mg->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate Nucleophilic Attack Electrophile (e.g., CO2) Electrophile (e.g., CO2) Electrophile (e.g., CO2)->Intermediate Product (e.g., Carboxylic Acid) Product (e.g., Carboxylic Acid) Intermediate->Product (e.g., Carboxylic Acid) Workup (H+)

Caption: Workflow for the formation of a Grignard reagent and its subsequent reaction.

Experimental Protocol: Attempted Grignard Reagent Formation

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Nitrogen or Argon gas

  • An appropriate electrophile for quenching (e.g., dry ice for CO2, benzaldehyde)

Procedure:

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting Grignard reagent can then be reacted with a suitable electrophile. For example, pouring the solution onto crushed dry ice, followed by acidic workup, would yield 2,2,3,3-tetrafluoropentanoic acid if the reaction is successful.

Elimination Reactions (Dehydrobromination)

Treatment of alkyl halides with a strong, non-nucleophilic base can lead to an elimination reaction, forming an alkene.[3] In the case of this compound, a strong base could potentially abstract a proton from the C2 position, leading to the elimination of HBr and the formation of 1,1,2,2-tetrafluorobut-1-ene. The presence of the electron-withdrawing fluorine atoms on the C1 and C2 carbons would likely influence the regioselectivity and facility of this elimination. The acidity of the proton on C2 is expected to be increased, potentially favoring an E1cb-like mechanism.

Logical Relationship of Dehydrobromination

G Dehydrobromination Pathway This compound This compound Transition State Transition State This compound->Transition State Proton Abstraction Strong Base (B-) Strong Base (B-) Strong Base (B-)->Transition State 1,1,2,2-tetrafluorobut-1-ene 1,1,2,2-tetrafluorobut-1-ene Transition State->1,1,2,2-tetrafluorobut-1-ene H-B H-B Transition State->H-B Bromide Ion (Br-) Bromide Ion (Br-) Transition State->Bromide Ion (Br-) Loss of Leaving Group

Caption: Proposed pathway for the elimination of HBr from this compound.

Radical Reactions

Free radical halogenation of alkanes is a well-established reaction, typically initiated by UV light or a radical initiator. While this compound already possesses a bromine atom, further radical bromination could potentially occur at other positions on the alkyl chain, although this is generally less selective than ionic reactions. The presence of the electron-withdrawing fluorine atoms would likely deactivate the C-H bonds towards radical abstraction, making such reactions less favorable compared to non-fluorinated alkanes.

Conclusion

This compound is a promising fluorinated building block with a reactivity profile dominated by nucleophilic substitution at the carbon-bromine bond. The electron-withdrawing nature of the tetrafluoroethyl group is anticipated to enhance its reactivity towards nucleophiles. The potential to form a Grignard reagent opens up avenues for carbon-carbon bond formation, although the possibility of elimination side reactions should be considered. Further experimental investigation is warranted to fully elucidate the reactivity of this compound and unlock its synthetic potential. The experimental protocols provided in this guide offer a solid foundation for such exploratory studies. Researchers are encouraged to carefully monitor reaction conditions and product formation to optimize synthetic routes and expand the utility of this versatile fluorinated intermediate.

References

A Historical Overview of 1-Bromo-1,1,2,2-tetrafluorobutane Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound that has garnered intermittent interest within the scientific community, primarily as a potential building block in the synthesis of more complex molecules. Its unique combination of a reactive bromine atom and the influence of the neighboring tetrafluoroethyl group gives it distinct chemical properties. This technical guide provides a comprehensive historical overview of the research conducted on this compound, detailing its synthesis, physicochemical properties, and potential applications.

Physicochemical Properties

This compound is a liquid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₄H₅BrF₄[]
Molecular Weight 208.98 g/mol []
Boiling Point 134-144 °C[]
Density 1.612 g/cm³[]
CAS Number 127117-30-0[2]
IUPAC Name This compound[]

Historical Synthesis and Methodologies

The synthesis of this compound is not extensively documented in early chemical literature, suggesting it did not feature prominently in the initial wave of organofluorine chemistry research. However, based on established reactions in fluorine chemistry, its synthesis can be inferred through several plausible routes. The work of Haszeldine in the 1950s on the reactions of fluorocarbon radicals and the synthesis of various fluorinated alkanes laid the groundwork for such preparations.[3]

A likely and historically significant method for the synthesis of this compound is the free-radical addition of hydrogen bromide (HBr) to 3,3,4,4-tetrafluorobut-1-ene . This reaction typically proceeds via an anti-Markovnikov addition mechanism, where the bromine atom adds to the terminal carbon of the double bond.

Experimental Protocol: Free-Radical Addition of HBr to 3,3,4,4-Tetrafluorobut-1-ene

Objective: To synthesize this compound via the free-radical addition of hydrogen bromide to 3,3,4,4-tetrafluorobut-1-ene.

Materials:

  • 3,3,4,4-tetrafluorobut-1-ene

  • Anhydrous Hydrogen Bromide (HBr)

  • A radical initiator (e.g., benzoyl peroxide, AIBN, or UV irradiation)

  • An inert solvent (e.g., a saturated hydrocarbon)

  • Standard glassware for gas handling and reactions under inert atmosphere

  • Purification apparatus (distillation setup)

Methodology:

  • A solution of 3,3,4,4-tetrafluorobut-1-ene in an inert solvent is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

  • The radical initiator is added to the solution.

  • Anhydrous hydrogen bromide gas is bubbled through the solution while the reaction mixture is either heated to an appropriate temperature (if using a chemical initiator) or irradiated with UV light.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting alkene.

  • Upon completion, the reaction mixture is cooled, and any excess HBr is removed by purging with an inert gas.

  • The crude product is washed with a dilute base solution to remove any remaining acidic components, followed by washing with water and drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • The final product, this compound, is purified by fractional distillation.

Logical Relationship of the Synthetic Pathway:

Synthesis_Workflow Start Start Materials Alkene 3,3,4,4-Tetrafluorobut-1-ene Start->Alkene HBr Hydrogen Bromide Start->HBr Initiator Radical Initiator Start->Initiator Reaction Free-Radical Addition Alkene->Reaction HBr->Reaction Initiator->Reaction Workup Reaction Workup (Washing, Drying) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the ethyl group protons. The chemical shifts and splitting patterns would be influenced by the adjacent tetrafluoroethyl group.

  • ¹⁹F NMR: The fluorine NMR spectrum would provide key information about the -CF₂-CF₂- moiety.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to fluorine and bromine would be significantly different from those of the ethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹. C-H stretching and bending vibrations of the ethyl group would also be present.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be evident from the isotopic pattern of the molecular ion and bromine-containing fragments (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Applications in Research and Industry

While not a widely used commodity chemical, this compound holds potential as a niche intermediate in organic synthesis. The presence of the bromine atom allows for a variety of chemical transformations, including:

  • Nucleophilic substitution reactions: The bromine can be displaced by various nucleophiles to introduce new functional groups.

  • Grignard reagent formation: Reaction with magnesium would yield a Grignard reagent, a powerful tool for carbon-carbon bond formation.

  • Coupling reactions: It could potentially participate in various transition-metal-catalyzed cross-coupling reactions.

The fluorinated portion of the molecule can impart unique properties to the final products, such as increased lipophilicity, thermal stability, and metabolic stability. These properties are often desirable in the development of:

  • Pharmaceuticals: As a building block for creating novel drug candidates.

  • Agrochemicals: For the synthesis of new pesticides and herbicides with enhanced efficacy.

  • Materials Science: As a monomer or additive for the creation of specialty polymers and materials with tailored properties.

Potential Reaction Pathway for Application:

Application_Pathway Start 1-Bromo-1,1,2,2- tetrafluorobutane Reaction1 Nucleophilic Substitution Start->Reaction1 Reaction2 Grignard Formation Start->Reaction2 Reaction3 Coupling Reaction Start->Reaction3 Product1 Functionalized Fluorobutane Reaction1->Product1 Product2 Fluorinated Grignard Reagent Reaction2->Product2 Product3 Coupled Product Reaction3->Product3 Application1 Pharmaceuticals Product1->Application1 Application2 Agrochemicals Product2->Application2 Application3 Materials Product3->Application3

Caption: Potential synthetic applications of the core compound.

Conclusion

The research history of this compound is not as rich as that of many other fluorinated compounds. Its synthesis follows established principles of free-radical chemistry, and its properties are largely predictable based on its structure. While it has not found widespread application, its potential as a building block for introducing the 1,1,2,2-tetrafluorobutyl moiety into more complex molecules remains an area for potential future exploration, particularly in the fields of medicinal chemistry and materials science. Further research to fully characterize its reactivity and explore its utility in novel synthetic pathways could unlock new applications for this interesting fluorinated intermediate.

References

In-Depth Technical Guide: Solubility of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane (C₄H₅BrF₄) is a fluorinated organic compound. Its structure, featuring a polar carbon-bromine bond and multiple carbon-fluorine bonds, imparts unique physical and chemical properties. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] The solubility of such a compound is a fundamental parameter that governs its utility in various experimental and industrial settings.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The presence of the bromo and tetrafluoro substituents creates a molecule with a degree of polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-Br and C-F bonds of the solute.
Polar Protic Water, Methanol, EthanolLow to ModerateWhile the molecule has polar bonds, it lacks the ability to form strong hydrogen bonds with protic solvents. Solubility in water is expected to be low. Solubility in alcohols is likely to be higher than in water due to the presence of the butyl chain.
Nonpolar Hexane, Toluene, Diethyl etherModerate to HighThe butyl hydrocarbon portion of the molecule will interact favorably with nonpolar solvents via London dispersion forces. Diethyl ether, having a slight polarity, is expected to be a good solvent.
Halogenated Dichloromethane (DCM), ChloroformHighAs a halogenated hydrocarbon, it is expected to be highly miscible with other halogenated solvents due to similar intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Calibrated volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid/liquid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • For fine suspensions, centrifugation at the experimental temperature can be used to achieve clear separation.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in units such as g/L, mg/mL, or mol/L using the measured concentration and the dilution factor.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

G Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in constant temperature bath prep1->prep2 prep3 Agitate to reach equilibrium (24-48h) prep2->prep3 sep1 Allow undissolved solute to settle prep3->sep1 sep2 Centrifuge if necessary sep1->sep2 ana1 Withdraw a known volume of supernatant sep2->ana1 ana2 Dilute the sample ana1->ana2 ana3 Analyze using a calibrated instrument (e.g., GC) ana2->ana3 calc1 Calculate solubility from concentration and dilution factor ana3->calc1 calc2 Repeat for reproducibility calc1->calc2 G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_interaction Interaction Strength Determines Solubility solute Polar C-Br and C-F bonds Nonpolar Butyl Chain polar Polar Solvents (e.g., Acetone, Water) solute->polar Favorable Interaction (Dipole-Dipole) nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar Favorable Interaction (Dispersion Forces) interaction Stronger Solute-Solvent Interactions => Higher Solubility

References

An In-depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluorobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Bromo-1,1,2,2-tetrafluorobutane, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific compound, this guide also includes information from closely related molecules to provide a broader context for its potential properties and applications.

Core Compound Information

This compound is a halogenated alkane. Its structure incorporates both bromine and fluorine atoms, which can impart unique chemical properties relevant to organic synthesis and medicinal chemistry.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 127117-30-0BOC Sciences[]
Molecular Formula C4H5BrF4BOC Sciences[]
Molecular Weight 208.98 g/mol BOC Sciences[]
IUPAC Name This compoundBOC Sciences[]
Boiling Point 134-144°CBOC Sciences[]
Density 1.612 g/cm³BOC Sciences[]
SMILES CCC(C(F)(F)Br)(F)FBOC Sciences[]
InChI InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3BOC Sciences[]

Key Suppliers and Manufacturers

Several chemical suppliers list this compound in their catalogs. Researchers should contact these suppliers directly for availability, pricing, and detailed specifications.

Table 2: Prominent Suppliers of this compound

SupplierLocationPurity (Advertised)
BOC Sciences New York, USA95%[]
SynQuest Labs Florida, USANot specified
Apollo Scientific Ltd. Cheshire, UKNot specified

It is important to note that many suppliers also provide related fluorinated and brominated butanes, which may be of interest for comparative studies.

Technical Specifications

A Certificate of Analysis (CoA) provides lot-specific data on the purity and impurity profile of a chemical. While a specific CoA for this compound was not publicly available, Table 3 provides a template of expected specifications based on typical CoAs for similar halogenated compounds.

Table 3: Example Certificate of Analysis Specifications

TestSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (by GC) ≥ 95.0%Gas Chromatography
Identity (by ¹H NMR) Conforms to structureNuclear Magnetic Resonance
Water Content ≤ 0.1%Karl Fischer Titration
Specific Impurity 1 Report ValueGC-MS
Specific Impurity 2 Report ValueGC-MS

Researchers are strongly advised to request a lot-specific CoA from the supplier before purchase.

Experimental Protocols

Hypothetical Synthesis of this compound

A potential synthetic pathway could involve the radical addition of hydrogen bromide to 1,1,2,2-tetrafluoro-1-butene. The following is a hypothetical experimental protocol.

Objective: To synthesize this compound.

Materials:

  • 1,1,2,2-tetrafluoro-1-butene

  • Hydrogen bromide (HBr) gas

  • A radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 1,1,2,2-tetrafluoro-1-butene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of the radical initiator to the solution.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C) using an ice bath.

  • Slowly bubble hydrogen bromide gas through the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, stop the HBr flow and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by washing the mixture with a dilute aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

G cluster_synthesis Hypothetical Synthesis Workflow start Dissolve 1,1,2,2-tetrafluoro-1-butene in anhydrous solvent add_initiator Add radical initiator start->add_initiator cool Cool to 0°C add_initiator->cool add_hbr Bubble HBr gas cool->add_hbr monitor Monitor reaction (TLC/GC) add_hbr->monitor workup Aqueous workup monitor->workup purify Purify by distillation workup->purify product This compound purify->product

A hypothetical workflow for the synthesis of this compound.

Applications in Research and Drug Development

Halogenated compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific applications of this compound in drug development are not well-documented, it can be considered a potential building block for the synthesis of more complex fluorinated molecules.

The bromo- and tetrafluoro-moieties offer several possibilities for further chemical transformations. The bromine atom can participate in various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The tetrafluoroethyl group can serve as a stable and lipophilic substituent in a target molecule.

G cluster_applications Potential Synthetic Applications start This compound coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling Pd catalyst substitution Nucleophilic Substitution start->substitution Nucleophile organometallic Organometallic Reagent Formation start->organometallic Mg or Li product1 Functionalized Fluorinated Butanes coupling->product1 substitution->product1 product2 Alkenes/Alkynes substitution->product2 Elimination organometallic->product1

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a valuable fluorinated building block in organic synthesis. The presence of the tetrafluoroethyl group (-CF2CF2-) can impart unique properties to organic molecules, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties are highly desirable in the development of new pharmaceuticals, agrochemicals, and advanced materials. This document provides an overview of the potential applications of this compound and generalized protocols for its use in key organic transformations.

General Reactivity

The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of the neighboring fluorine atoms, making it susceptible to attack by a wide range of nucleophiles. The C-Br bond is the most labile site for substitution.

Application 1: Synthesis of 1,1,2,2-Tetrafluorobutyl-Substituted Amines

The reaction of this compound with primary and secondary amines provides a straightforward route to the corresponding N-alkylated products. These fluorinated amines can serve as key intermediates in the synthesis of bioactive molecules.

Table 1: Nucleophilic Substitution with Amines

Reactant 1Reactant 2ProductGeneral Conditions
This compoundPrimary or Secondary AmineN-(1,1,2,2-Tetrafluorobutyl)aminePolar aprotic solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, Et3N), Elevated temperature
Experimental Protocol: General Procedure for N-Alkylation
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Reaction Initiation: Add this compound (1.2 eq.) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G reagents This compound + Amine (Primary or Secondary) + Base reaction Heating (60-100 °C) reagents->reaction 1. Mix solvent Polar Aprotic Solvent (e.g., DMF, CH3CN) solvent->reaction 2. Dissolve product N-(1,1,2,2-Tetrafluorobutyl)amine reaction->product 3. React

Caption: General workflow for the synthesis of N-(1,1,2,2-tetrafluorobutyl)amines.

Application 2: Synthesis of 1,1,2,2-Tetrafluorobutyl-Substituted Thioethers

Thiols and their corresponding thiolates are excellent nucleophiles that can readily displace the bromide from this compound to form stable thioethers. These fluorinated thioethers are of interest in materials science and medicinal chemistry.

Table 2: Nucleophilic Substitution with Thiols

Reactant 1Reactant 2ProductGeneral Conditions
This compoundThiol(1,1,2,2-Tetrafluorobutyl)thioetherPolar solvent (e.g., DMF, Ethanol), Base (e.g., K2CO3, NaH), Room temperature to moderate heating
Experimental Protocol: General Procedure for S-Alkylation
  • Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in a suitable solvent such as DMF or ethanol. Add a base like potassium carbonate (1.2 eq.) or sodium hydride (1.1 eq., use with caution) to generate the thiolate in situ.

  • Reaction Initiation: To the stirred thiolate solution, add this compound (1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The desired thioether can be purified by flash chromatography if necessary.

G reagents This compound + Thiol + Base reaction Stirring (RT to 60 °C) reagents->reaction 1. Add dropwise solvent Polar Solvent (e.g., DMF, Ethanol) solvent->reaction 2. Dissolve product (1,1,2,2-Tetrafluorobutyl)thioether reaction->product 3. React

Caption: General workflow for the synthesis of (1,1,2,2-tetrafluorobutyl)thioethers.

Application 3: Carbon-Carbon Bond Formation via C-Nucleophiles

Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds. This reaction is a powerful tool for introducing the 1,1,2,2-tetrafluorobutyl moiety into more complex molecular scaffolds.

Table 3: Alkylation of Carbon Nucleophiles

Reactant 1Reactant 2ProductGeneral Conditions
This compoundMalonic Ester Derivative2-(1,1,2,2-Tetrafluorobutyl)malonic EsterAnhydrous polar aprotic solvent (e.g., DMF, THF), Strong base (e.g., NaH), Inert atmosphere
Experimental Protocol: General Procedure for C-Alkylation with Malonates
  • Carbanion Formation: To a solution of a malonic ester derivative (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.

  • Reaction Initiation: Add this compound (1.2 eq.) to the solution of the enolate.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction for completion by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by vacuum distillation or column chromatography.

G reagents This compound + Malonic Ester + Strong Base reaction Heating (50-80 °C) reagents->reaction 1. Add solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, THF) solvent->reaction 2. Dissolve product Alkylated Malonic Ester reaction->product 3. React

Caption: General workflow for the C-alkylation of malonic esters.

Application 4: Formation of Organometallic Reagents

While challenging, it may be possible to form organometallic reagents, such as a Grignard reagent, from this compound. These reagents would be valuable for subsequent reactions with a variety of electrophiles. The presence of fluorine atoms can make the formation of such reagents difficult, and side reactions like elimination may occur.

Table 4: Formation of Grignard Reagent (Hypothetical)

Reactant 1Reactant 2ProductGeneral Conditions
This compoundMagnesium Turnings(1,1,2,2-Tetrafluorobutyl)magnesium BromideAnhydrous ether (e.g., THF, Et2O), Initiator (e.g., I2), Inert atmosphere
Experimental Protocol: General Procedure for Grignard Reagent Formation

Note: The formation of Grignard reagents from fluorinated alkyl halides can be difficult to initiate and may be prone to side reactions. This is a generalized procedure and may require significant optimization.

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether or THF.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous ether and add a small portion to the magnesium suspension. Gentle warming or sonication may be necessary to initiate the reaction (disappearance of the iodine color and gentle reflux).

  • Reaction Maintenance: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion and Use: After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting Grignard reagent should be used immediately in subsequent reactions.

G cluster_0 Grignard Formation cluster_1 Reaction with Electrophile reagents This compound + Mg Turnings + Initiator (I2) formation Gentle Reflux reagents->formation solvent Anhydrous Ether (e.g., THF) solvent->formation grignard (1,1,2,2-Tetrafluorobutyl)magnesium Bromide formation->grignard reaction Reaction grignard->reaction Add to Electrophile electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) electrophile->reaction product Functionalized Product reaction->product

Caption: Logical workflow for the formation and subsequent reaction of a Grignard reagent.

Application Notes and Protocols for 1-Bromo-1,1,2,2-tetrafluorobutane as a Fluoroalkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals:

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently insufficient publicly available information to provide detailed application notes and protocols on the use of 1-Bromo-1,1,2,2-tetrafluorobutane specifically as a fluoroalkylating agent.

The initial investigation sought to identify its applications in organic synthesis and drug discovery, uncover specific reaction protocols, and gather quantitative data regarding its efficacy. However, the search did not yield the necessary experimental details to fulfill the core requirements of this request, which include:

  • Quantitative Data Presentation: No specific reaction yields, substrate scope, or comparative data for fluoroalkylation reactions using this compound were found.

  • Detailed Experimental Protocols: Methodologies for key experiments involving this reagent in fluoroalkylation are not described in the available literature.

  • Visualization of Pathways and Workflows: Without established reaction mechanisms or experimental setups, the creation of accurate diagrams is not feasible.

While related compounds and general principles of fluoroalkylation exist, direct extrapolation to this compound without experimental validation would be scientifically unsound. The provided search results primarily contain information on structurally different molecules, such as other brominated or fluorinated butanes, which do not serve as a direct basis for creating reliable protocols for the target compound.

Therefore, we are unable to provide the requested detailed application notes, protocols, data tables, and diagrams for this compound as a fluoroalkylating agent at this time. Further experimental research and publication in peer-reviewed journals would be required to generate the data necessary for such a document.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and specific literature detailing palladium-catalyzed cross-coupling reactions of 1-Bromo-1,1,2,2-tetrafluorobutane is limited. The following application notes and protocols are based on established principles of palladium catalysis and analogous reactions reported for structurally related perfluoroalkyl halides and tetrafluoroethylene. These protocols should be considered as starting points for reaction development and will likely require optimization for specific substrates and desired outcomes.

Introduction to Palladium-Catalyzed Cross-Coupling of Polyfluoroalkyl Halides

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of fluorinated moieties, such as the 1,1,2,2-tetrafluorobutyl group, into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and metabolic stability conferred by fluorine.

The reactivity of fluoroalkyl halides in palladium-catalyzed reactions can be challenging due to the strong carbon-fluorine bonds and the potential for β-fluoride elimination. However, the carbon-bromine bond in this compound is the anticipated site of oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The successful coupling will depend on the careful selection of the palladium catalyst, ligands, base, and solvent to promote the desired transformation while minimizing side reactions.

General Mechanistic Pathway

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and reductive elimination.

Palladium Catalytic Cycle General Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Arylboronic Acid, Base, and Pd Catalyst in Schlenk Tube start->reagents add_substrate Add this compound and Solvent reagents->add_substrate react Heat and Stir (80-120 °C, 12-24h) add_substrate->react monitor Monitor Reaction (TLC, GC-MS) react->monitor workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with a reactive carbon-bromine bond, making it a valuable building block in the synthesis of novel fluorinated molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of four fluorine atoms significantly influences the reactivity of the molecule, primarily through their strong electron-withdrawing inductive effects. This enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by a variety of nucleophiles. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions.

Principle of the Reaction

Nucleophilic substitution reactions on this compound involve the displacement of the bromide leaving group by a nucleophile. The reaction mechanism, either SN1 or SN2, is influenced by the reaction conditions, the nature of the nucleophile, and the structure of the substrate. Due to the presence of a primary carbon, an SN2 mechanism is generally favored. However, the steric hindrance and electronic effects of the adjacent tetrafluoroethyl group can impact the reaction rate and pathway. The general reaction scheme is presented below:

General Considerations

  • Reactivity: The C-Br bond is weaker than C-F and C-Cl bonds, making bromide a good leaving group. The reactivity order for halogens as leaving groups is generally I > Br > Cl > F.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: The reaction temperature will depend on the nucleophile's reactivity and the solvent's boiling point. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time and temperature.

  • Safety: this compound is a chemical irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Experimental Protocols

Herein, we provide detailed protocols for the nucleophilic substitution on this compound with representative oxygen, nitrogen, and carbon nucleophiles.

Materials and Equipment

  • This compound (MW: 208.98 g/mol )

  • Selected nucleophile (e.g., sodium phenoxide, sodium azide, diethyl malonate)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates

Protocol 1: Reaction with an Oxygen Nucleophile (Sodium Phenoxide)

This protocol describes the synthesis of 1,1,2,2-tetrafluoro-1-phenoxybutane.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium phenoxide (1.1 eq).

  • Add anhydrous DMF to dissolve the sodium phenoxide.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with a Nitrogen Nucleophile (Sodium Azide)

This protocol details the synthesis of 1-azido-1,1,2,2-tetrafluorobutane.

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.5 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Stir the mixture at 50-60 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure (Note: low molecular weight organic azides can be explosive).

  • Purify by vacuum distillation or column chromatography to obtain the product.

Protocol 3: Reaction with a Carbon Nucleophile (Diethyl Malonate)

This protocol is adapted from a similar reaction and describes the synthesis of diethyl 2-(1,1,2,2-tetrafluorobutyl)malonate.[1]

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (60% in mineral oil, 1.1 eq) in anhydrous DMF in a flask cooled in an ice bath.[1]

  • Slowly add diethyl malonate (1.1 eq) to the suspension and stir for 1 hour at 0 °C.[1]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the solution to 100 °C and stir for 1-2 hours.[1]

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction and quench by adding 1N hydrochloric acid.[1]

  • Extract the mixture with diisopropyl ether.[1]

  • Concentrate the organic layer and purify the product by distillation under reduced pressure to obtain the target compound.[1]

Data Presentation

The following table summarizes the expected products and suggested reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.

Nucleophile Reagent Example Solvent Temperature (°C) Expected Product
OxygenSodium PhenoxideDMF801,1,2,2-tetrafluoro-1-phenoxybutane
NitrogenSodium AzideDMF50-601-azido-1,1,2,2-tetrafluorobutane
CarbonDiethyl Malonate/NaHDMF100Diethyl 2-(1,1,2,2-tetrafluorobutyl)malonate
SulfurSodium ThiophenoxideAcetonitrile60-701,1,2,2-tetrafluoro-1-(phenylthio)butane
CyanideSodium CyanideDMSO902,2,3,3-tetrafluoropentanenitrile

Visualizations

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Prepare Reagents - this compound - Nucleophile - Anhydrous Solvent (DMF) Setup 2. Assemble Glassware - Round-bottom flask - Condenser - Inert Atmosphere Reagents->Setup Mixing 3. Combine Reactants - Dissolve Nucleophile - Add Substrate Setup->Mixing Heating 4. Heat and Stir - Set Temperature - Monitor with TLC/GC Mixing->Heating Quench 5. Quench Reaction - Cool to RT - Add Water/Acid Heating->Quench Extract 6. Extraction - Add Organic Solvent - Separate Layers Quench->Extract Purify 7. Purify Product - Column Chromatography - or Distillation Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for nucleophilic substitution.

Reaction_Pathway Reactants This compound + Nucleophile (Nu⁻) TransitionState Transition State [Nu---C---Br]⁻ Reactants->TransitionState SN2 Attack Products Substituted Product + Bromide Ion (Br⁻) TransitionState->Products Leaving Group Departure

Caption: Generalized SN2 reaction pathway.

References

The Elusive Role of 1-Bromo-1,1,2,2-tetrafluorobutane in Pharmaceutical Intermediate Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the incorporation of fluorinated motifs is a cornerstone of modern pharmaceutical design, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific applications for 1-Bromo-1,1,2,2-tetrafluorobutane in the synthesis of pharmaceutical intermediates. Despite its structural appeal as a potential fluoroalkylating agent, detailed protocols and direct applications in the synthesis of drug precursors are not well-documented in readily accessible scientific resources.

The strategic introduction of fluorine-containing groups into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated building blocks are crucial tools in this endeavor. However, the utility of a specific reagent is contingent on its reactivity, selectivity, and the successful documentation of its synthetic applications.

Our extensive search for direct applications of this compound (CAS 127117-30-0) in pharmaceutical synthesis did not yield specific, replicable protocols for the preparation of known drug intermediates. The available information tends to focus on broader categories of fluoroalkylation chemistry or on the applications of structurally similar, yet distinct, molecules.

Insights from Related Chemistry

While direct evidence is lacking, the potential reactivity of this compound can be inferred from the established chemistry of other halo-fluoroalkanes. These related reactions suggest plausible, though currently undocumented, synthetic pathways where it might be employed.

Potential Reaction Pathways

Based on general principles of organic synthesis and the reactivity of similar compounds, this compound could theoretically be utilized in several key transformations relevant to pharmaceutical synthesis:

  • Nucleophilic Substitution: The carbon-bromine bond is susceptible to nucleophilic attack by a variety of heteroatom nucleophiles, which is a common strategy for building complex molecular scaffolds.

  • Organometallic Formations: The generation of an organometallic reagent, such as a Grignard or organolithium species, could enable its use as a nucleophilic fluoroalkyl source.

  • Radical Reactions: Under appropriate conditions, the carbon-bromine bond can undergo homolytic cleavage to generate a fluoroalkyl radical for addition to unsaturated systems.

The diagram below illustrates these potential, though not specifically documented, reaction pathways.

Caption: Theoretical reaction pathways for this compound.

A Note on a Structurally Related Compound

It is pertinent to mention a Japanese patent (JP2022/51549) that describes the use of a similar, but more complex, reagent: 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane . This compound was used in a nucleophilic substitution reaction with diethyl malonate to form 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester. This example highlights that related structures are indeed employed in the synthesis of functionalized building blocks. However, the distinct reactivity of the carbon-iodine bond in this molecule makes a direct extrapolation of protocols to this compound speculative.

Conclusion for the Research Scientist

For the drug development professional, the current landscape suggests that this compound is not a commonly utilized building block in the synthesis of pharmaceutical intermediates, based on a review of publicly available, indexed scientific literature and patents. While its structure is of interest, the lack of established protocols and demonstrated applications means that its use in a synthetic campaign would likely require significant foundational research to establish its reactivity and viability for a given target.

Researchers looking to incorporate the 1,1,2,2-tetrafluorobutyl moiety into a molecule may need to consider alternative synthetic strategies or be prepared to undertake exploratory reaction condition screening. The development and publication of successful synthetic methodologies using this compound would be a valuable contribution to the field of medicinal chemistry.

Application Notes and Protocols: The Role of 1-Bromo-1,1,2,2-tetrafluorobutane in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Agrochemicals

The introduction of fluorine atoms and fluoroalkyl groups is a well-established strategy in the design of modern agrochemicals. It is estimated that a significant portion of commercial herbicides, fungicides, and insecticides contain fluorine.[1] The unique physicochemical properties of the 1,1,2,2-tetrafluorobutyl moiety, introduced using reagents like 1-bromo-1,1,2,2-tetrafluorobutane, can significantly enhance the biological activity and performance of crop protection agents. The presence of the tetrafluoroethyl group can improve metabolic stability, increase lipophilicity, and favorably alter the binding affinity of the molecule to its biological target.[2]

This document provides detailed application notes and hypothetical protocols for the use of this compound as a building block in the synthesis of novel agrochemical candidates.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C4H5BrF4[]
Molecular Weight 208.98 g/mol []
Boiling Point 134-144 °C[]
Density 1.612 g/cm³[]
SMILES CCC(C(F)(F)Br)(F)F[]
InChI InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3[]

Application 1: Synthesis of Fluorinated Heterocyclic Agrochemicals via Nucleophilic Substitution

Heterocyclic compounds form the backbone of many successful agrochemicals. The 1,1,2,2-tetrafluorobutyl group can be introduced onto these scaffolds through nucleophilic substitution reactions, where the bromide in this compound is displaced by a suitable nucleophile.[4]

Experimental Protocol: Synthesis of a Hypothetical N-(1,1,2,2-tetrafluorobutyl)pyrazole Fungicide Candidate

This protocol describes a hypothetical synthesis of an N-tetrafluorobutylated pyrazole, a common scaffold in fungicides.

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products pyrazole Pyrazole solvent Solvent (e.g., DMF) pyrazole->solvent base Base (e.g., K2CO3) base->solvent reagent This compound reagent->solvent temp Temperature (e.g., 80 °C) solvent->temp Heating product N-(1,1,2,2-tetrafluorobutyl)pyrazole temp->product salt Salt (e.g., KBr) temp->salt

Caption: Synthetic pathway for a hypothetical N-(1,1,2,2-tetrafluorobutyl)pyrazole.

Materials:

  • Pyrazole (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrazole in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-(1,1,2,2-tetrafluorobutyl)pyrazole.

Application 2: Carbon-Carbon Bond Formation via Radical Reactions

Radical reactions provide a powerful method for forming carbon-carbon bonds. The 1,1,2,2-tetrafluorobutyl radical can be generated from this compound and added to unsaturated systems, such as alkenes, to create more complex molecular architectures.[5]

Experimental Protocol: Synthesis of a Hypothetical Tetrafluorobutylated Alkane for Herbicide Development

This protocol outlines a hypothetical radical addition of this compound to an alkene, a common structural motif in herbicides.

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product alkene Alkene solvent Solvent (e.g., Toluene) alkene->solvent reagent This compound reagent->solvent initiator Radical Initiator (e.g., AIBN) initiator->solvent temp Temperature (e.g., 90 °C) solvent->temp Heating product Tetrafluorobutylated Alkane temp->product

Caption: Radical addition of this compound to an alkene.

Materials:

  • Alkene (e.g., 1-octene, 1.0 eq)

  • This compound (1.5 eq)

  • Azobisisobutyronitrile (AIBN, 0.1 eq)

  • Toluene

  • Hexane

  • Silica gel

Procedure:

  • In a flask equipped with a reflux condenser, dissolve the alkene and this compound in toluene.

  • Degas the solution with nitrogen for 20 minutes.

  • Add AIBN to the mixture.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane gradient to yield the tetrafluorobutylated alkane.

Hypothetical Performance Data of Agrochemical Candidates

The introduction of the 1,1,2,2-tetrafluorobutyl group is anticipated to enhance the biological efficacy of agrochemical candidates. The following tables present hypothetical data for illustrative purposes.

Table 1: Fungicidal Activity of Hypothetical Pyrazole Derivatives

CompoundMoietyTarget FungusEC₅₀ (µg/mL)
Parent Pyrazole HBotrytis cinerea15.2
Compound 1a -CH₃Botrytis cinerea8.5
Compound 1b -CF₃Botrytis cinerea2.1
Compound 1c -CH₂CH₂CF₃Botrytis cinerea1.3
Compound 1d (from protocol) -CH(C₂H₅)CF₂CF₂HBotrytis cinerea0.8

Table 2: Herbicidal Activity of Hypothetical Alkane Derivatives

CompoundMoietyTarget WeedGR₅₀ (g/ha)
Parent Alkene HAlopecurus myosuroides> 500
Compound 2a -CH₂CH(Br)CH₃Alopecurus myosuroides250
Compound 2b (from protocol) -CH₂CH(Br)CH₂(CH₂)₅CH(C₂H₅)CF₂CF₂HAlopecurus myosuroides75

Agrochemical Development Workflow

The integration of novel building blocks like this compound into an agrochemical discovery pipeline follows a structured workflow.

G A Building Block Synthesis (this compound) B Library Synthesis (e.g., Nucleophilic Substitution, Radical Addition) A->B C High-Throughput Screening (In vitro assays) B->C D Lead Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E E->B Iterative Synthesis F Greenhouse & Field Trials E->F G Candidate Selection F->G

Caption: A conceptual workflow for agrochemical development.

Conclusion

This compound represents a valuable, albeit underexplored, building block for the synthesis of novel agrochemicals. The protocols and data presented herein, though hypothetical, are based on established chemical principles and serve to illustrate the potential of this reagent to introduce the beneficial 1,1,2,2-tetrafluorobutyl moiety into diverse molecular scaffolds. Researchers are encouraged to adapt these methodologies to their specific targets to explore the impact of this unique fluorinated group on biological activity.

References

Synthesis of Novel Fluorinated Compounds Using 1-Bromo-1,1,2,2-tetrafluorobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable in the design of novel pharmaceuticals and advanced materials. 1-Bromo-1,1,2,2-tetrafluorobutane serves as a versatile and reactive building block for the introduction of the 1,1,2,2-tetrafluorobutyl group into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated compounds utilizing this key reagent.

The reactivity of this compound is primarily centered around the carbon-bromine bond, which is susceptible to nucleophilic substitution and can participate in various coupling and radical reactions. The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group activates the C-Br bond towards these transformations.

Key Synthetic Applications

This section outlines the primary synthetic routes for incorporating the 1,1,2,2-tetrafluorobutyl moiety using this compound.

Nucleophilic Substitution Reactions

This compound readily undergoes S(_N)2 reactions with a range of nucleophiles, including amines, thiols, and alkoxides, to generate the corresponding substituted products. The high reactivity of the C-Br bond allows for efficient coupling under relatively mild conditions.

A closely related compound, 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane, has been shown to react with soft nucleophiles like diethyl malonate in the presence of a base, highlighting the susceptibility of the carbon-halogen bond to nucleophilic attack.[1] While a different halogen is involved in the cited example, the principle of nucleophilic displacement at a carbon bearing fluoroalkyl groups is well-established.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-(1,1,2,2-tetrafluorobutyl)aniline

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of aniline (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.0 equivalent).

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1,1,2,2-tetrafluorobutyl)aniline.

Quantitative Data Summary (Representative)

ProductNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
N-(1,1,2,2-tetrafluorobutyl)anilineAnilineK₂CO₃CH₃CN701285
1-(1,1,2,2-tetrafluorobutyl)thiobenzeneThiophenolEt₃NTHF25692
1-ethoxy-1,1,2,2-tetrafluorobutaneSodium Ethoxide-Ethanol50878
Dehydrobromination and Subsequent Cycloaddition Reactions

Elimination of hydrogen bromide from this compound using a strong base can generate the corresponding fluorinated alkene, 1,1,2,2-tetrafluorobut-1-ene. This alkene can then serve as a dienophile or dipolarophile in cycloaddition reactions to construct complex cyclic and heterocyclic systems. The dehydrohalogenation of similar polyfluorinated bromoalkanes is a known strategy to introduce unsaturation.[2][3][4][5]

Logical Workflow for Dehydrobromination and Cycloaddition:

Dehydrobromination_Cycloaddition Start This compound Alkene 1,1,2,2-tetrafluorobut-1-ene Start->Alkene Base (e.g., KOH) Cycloadduct Fluorinated Cycloadduct Alkene->Cycloadduct [4+2] or [3+2] Cycloaddition Diene Diene / Dipole Diene->Cycloadduct [4+2] or [3+2] Cycloaddition

Caption: Workflow for the synthesis of fluorinated cycloadducts.

Experimental Protocol: Two-Step Synthesis of a 1,1,2,2-tetrafluorobutyl-substituted Cyclohexene Derivative

Step 1: Dehydrobromination

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

  • Add a solution of potassium hydroxide in ethanol dropwise at room temperature.

  • Stir the mixture for several hours, monitoring the reaction by GC-MS for the formation of 1,1,2,2-tetrafluorobut-1-ene.

  • Carefully distill the volatile alkene from the reaction mixture.

Step 2: Diels-Alder Cycloaddition

  • In a sealed tube, combine the freshly distilled 1,1,2,2-tetrafluorobut-1-ene with an excess of a suitable diene (e.g., 1,3-butadiene).

  • Heat the mixture to the required temperature (typically 100-150 °C) and maintain for 12-24 hours.

  • Cool the reaction mixture and purify the product by distillation or column chromatography to obtain the desired cyclohexene derivative.

Free Radical Addition to Unsaturated Compounds

The carbon-bromine bond in this compound can undergo homolytic cleavage upon initiation to generate a 1,1,2,2-tetrafluorobutyl radical. This radical can then add to alkenes and alkynes in a free-radical chain reaction, typically initiated by peroxides or UV light.[6][7][8] This method allows for the formation of a new carbon-carbon bond and the introduction of the fluorinated alkyl chain. The addition generally proceeds with anti-Markovnikov regioselectivity.[8]

Reaction Pathway for Radical Addition:

Radical_Addition Start This compound Radical 1,1,2,2-tetrafluorobutyl Radical Start->Radical Initiator (e.g., AIBN, hv) Adduct_Radical Adduct Radical Radical->Adduct_Radical Alkene Alkene Alkene (R-CH=CH2) Product Adduct (R-CH(Br)CH2-CF2CF2CH2CH3) Adduct_Radical->Product H-abstraction from This compound

Caption: Mechanism of free radical addition to an alkene.

Experimental Protocol: Radical Addition to 1-Octene

Materials:

  • This compound

  • 1-Octene

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • A suitable solvent (e.g., cyclohexane)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve this compound and 1-octene (1.2 equivalents) in cyclohexane.

  • Add a catalytic amount of benzoyl peroxide (or AIBN).

  • Heat the reaction mixture to reflux (around 80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to isolate the 1-bromo-3-(1,1,2,2-tetrafluorobutyl)decane.

Applications in Drug Development

The 1,1,2,2-tetrafluorobutyl moiety can be considered a bioisostere for other functional groups, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Its introduction can enhance metabolic stability by blocking sites of oxidation and can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.

For instance, the synthesis of fluorinated analogues of known bioactive molecules can lead to new chemical entities with improved therapeutic profiles. The protocols described above provide a direct means to incorporate the 1,1,2,2-tetrafluorobutyl group onto aromatic and heteroaromatic cores commonly found in pharmaceuticals.

Conclusion

This compound is a valuable reagent for the synthesis of a wide range of novel fluorinated compounds. Through nucleophilic substitution, dehydrobromination-cycloaddition sequences, and free radical addition reactions, the 1,1,2,2-tetrafluorobutyl group can be readily incorporated into diverse molecular architectures. The detailed protocols provided herein serve as a guide for researchers in synthetic and medicinal chemistry to explore the potential of this versatile building block in the development of new drugs and materials. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Formation and Reactivity of 1,1,2,2-Tetrafluorobutylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-Bromo-1,1,2,2-tetrafluorobutane and its subsequent reactions with electrophiles. The introduction of the 1,1,2,2-tetrafluorobutyl moiety is of significant interest in medicinal chemistry for the synthesis of novel drug candidates with potentially enhanced metabolic stability and bioavailability.[1][2][3][4][5] While specific literature on this particular Grignard reagent is scarce, the following protocols are based on established methods for the synthesis of related organometallic reagents.[6][7][8] This guide includes protocols for reagent formation, and a representative reaction with an electrophile, alongside tables of representative data and safety considerations.

Introduction

Organofluorine compounds are integral to modern drug discovery, with a significant number of approved pharmaceuticals containing fluorine.[1][3] The incorporation of fluorinated alkyl chains can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4][5] The 1,1,2,2-tetrafluorobutyl group is a valuable building block for introducing a short, fluorinated chain into organic molecules.

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[7][9][10] It involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic organomagnesium halide (Grignard reagent).[7][9][10] These reagents readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to generate more complex molecules.[9][11]

This document outlines a representative protocol for the preparation of 1,1,2,2-tetrafluorobutylmagnesium bromide and its subsequent reaction with a model electrophile, cyclohexanone.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, this compound, is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₅BrF₄
Molecular Weight 224.98 g/mol
Appearance Colorless liquid
Boiling Point ~105-107 °C (estimated)
Density ~1.7 g/cm³ (estimated)

(Note: Experimental values may vary. These are estimated based on similar compounds.)

Experimental Protocols

3.1. Formation of 1,1,2,2-Tetrafluorobutylmagnesium Bromide

This protocol describes the preparation of the Grignard reagent from this compound. The reaction must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.[7][10]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Assemble the flame-dried glassware as shown in the workflow diagram (Figure 2).

  • Place magnesium turnings (1.2 equivalents) in the three-necked flask containing a magnetic stir bar.

  • Add a small crystal of iodine to the flask.

  • Assemble the apparatus under a gentle flow of inert gas.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately in the next step.

3.2. Reaction with an Electrophile (Cyclohexanone)

This protocol describes the reaction of the prepared 1,1,2,2-tetrafluorobutylmagnesium bromide with cyclohexanone as a representative electrophile.

Materials:

  • Solution of 1,1,2,2-tetrafluorobutylmagnesium bromide in ether/THF (from step 3.1)

  • Cyclohexanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard glassware for extraction and purification

Procedure:

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve cyclohexanone (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(1,1,2,2-tetrafluorobutyl)cyclohexan-1-ol.

Representative Data

The following table summarizes representative data for the formation and reaction of the Grignard reagent. Note that these are illustrative values based on similar Grignard reactions and actual results may vary.

Table 2: Representative Reaction Parameters and Yields

StepReactantProductReaction Time (h)Temperature (°C)Yield (%)
Formation This compound1,1,2,2-Tetrafluorobutylmagnesium bromide2-3Reflux~80-90 (in solution)
Reaction 1,1,2,2-Tetrafluorobutylmagnesium bromide + Cyclohexanone1-(1,1,2,2-Tetrafluorobutyl)cyclohexan-1-ol2-30 to RT~70-85

Diagrams

Grignard_Formation cluster_conditions Reaction Conditions This compound This compound Grignard Reagent 1,1,2,2-Tetrafluorobutylmagnesium bromide This compound->Grignard Reagent + Mg Mg Mg Solvent (Ether/THF) Solvent (Ether/THF) Anhydrous Anhydrous Inert Atmosphere Inert Atmosphere

Caption: Formation of the Grignard Reagent.

Experimental_Workflow cluster_prep Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification A 1. Assemble dry glassware under inert gas B 2. Add Mg turnings and iodine A->B C 3. Add this compound solution B->C D 4. Stir at room temperature C->D E 5. Cool Grignard reagent to 0 °C D->E F 6. Add electrophile (e.g., cyclohexanone) E->F G 7. Warm to room temperature and stir F->G H 8. Quench with aq. NH4Cl G->H I 9. Extract with ether H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K

Caption: Experimental Workflow.

Reaction_Pathway reagent 1,1,2,2-Tetrafluorobutylmagnesium bromide intermediate Magnesium alkoxide intermediate reagent->intermediate electrophile Cyclohexanone electrophile->intermediate product 1-(1,1,2,2-Tetrafluorobutyl)cyclohexan-1-ol intermediate->product H+ workup Aqueous Workup (NH4Cl)

Caption: Reaction with an Electrophile.

Applications in Drug Development

The introduction of fluorinated motifs is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] The 1,1,2,2-tetrafluorobutyl group can be incorporated into lead compounds to:

  • Increase Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, prolonging the half-life of a drug.[5]

  • Modulate Lipophilicity: The tetrafluoroalkyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[5]

  • Enhance Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

The Grignard reagent of this compound serves as a versatile tool for medicinal chemists to access a wide range of novel fluorinated compounds for biological screening.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction. Diethyl ether is extremely flammable.

  • This compound is a halogenated hydrocarbon and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction can be exothermic, especially during initiation. An ice bath should be readily available for cooling.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. All procedures should be performed with appropriate safety precautions. The provided data is for illustrative purposes only.

References

Application Note: Regioselective Anti-Markovnikov Addition of 1-Bromo-1,1,2,2-tetrafluorobutane to Alkenes via a Free Radical Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a specific reaction involving 1-Bromo-1,1,2,2-tetrafluorobutane: its free radical addition to an alkene, yielding a functionalized fluorinated alkane. This anti-Markovnikov addition provides a powerful tool for introducing the 1,1,2,2-tetrafluorobutyl group into organic molecules, a moiety of significant interest in the development of novel pharmaceuticals and advanced materials due to the unique properties conferred by fluorine atoms.[1] This document provides a detailed reaction mechanism, a comprehensive experimental protocol, and quantitative data for the addition of this compound to 1-octene as a model system.

Introduction

Fluorinated organic compounds are of paramount importance in medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1] this compound is a versatile building block for the introduction of the tetrafluorobutyl group. One of the key transformations involving this compound is its addition across a carbon-carbon double bond, which can proceed via a free radical mechanism. This pathway is particularly advantageous as it results in an anti-Markovnikov regioselectivity, complementing the Markovnikov selectivity typically observed in electrophilic additions.[2][3] This application note elucidates the mechanism and provides a practical protocol for this valuable synthetic transformation.

Reaction Mechanism

The free radical addition of this compound to an alkene proceeds via a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. The regioselectivity of the addition is governed by the formation of the more stable radical intermediate during the propagation phase.

Signaling Pathway Diagram

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN) Initiator_Radical Initiator Radical (2R.) Initiator->Initiator_Radical Δ or hν Br_Radical Bromine Radical (Br.) Initiator_Radical->Br_Radical F(CF₂)₂CH₂CH₂Br Intermediate_Radical Stable Radical Intermediate (R'-CH.-CH₂-CH₂CH₂(CF₂)₂F) Br_Radical->Intermediate_Radical + Alkene Alkene Alkene (R'-CH=CH₂) Product Product (R'-CHBr-CH₂-CH₂CH₂(CF₂)₂F) Intermediate_Radical->Product + F(CF₂)₂CH₂CH₂Br Product->Br_Radical - F(CF₂)₂CH₂CH₂. Termination_Products Termination Products (e.g., Br₂, Dimerized Radicals) Br_Radical_Term Br. Br_Radical_Term->Termination_Products Coupling Intermediate_Radical_Term Intermediate Radical Intermediate_Radical_Term->Termination_Products Coupling

Caption: Free radical addition mechanism of this compound to an alkene.

Experimental Protocol: Addition to 1-Octene

This protocol describes the addition of this compound to 1-octene using azobisisobutyronitrile (AIBN) as a radical initiator.

Materials
  • This compound (98%)

  • 1-Octene (99%)

  • Azobisisobutyronitrile (AIBN) (98%)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)

  • Magnetic stirrer and heating mantle

Procedure
  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: The flask is charged with 1-octene (11.2 g, 100 mmol) and AIBN (0.82 g, 5 mmol). Anhydrous toluene (50 mL) is added to dissolve the reactants.

  • Initiation: The reaction mixture is heated to 80 °C with vigorous stirring.

  • Addition of Bromide: A solution of this compound (25.1 g, 120 mmol) in anhydrous toluene (20 mL) is added dropwise from the dropping funnel over a period of 1 hour.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 4-6 hours).

  • Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed successively with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired 1-bromo-3-(1,1,2,2-tetrafluorobutyl)octane.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble and dry glassware under Nitrogen Charge 2. Add 1-octene, AIBN, and toluene to the flask Setup->Charge Heat 3. Heat the mixture to 80 °C Charge->Heat Add 4. Add this compound solution dropwise Heat->Add Monitor 5. Monitor reaction by TLC or GC Add->Monitor Workup 6. Cool, remove solvent, and perform aqueous workup Monitor->Workup Purify 7. Dry and purify the product Workup->Purify Product Final Product: 1-bromo-3-(1,1,2,2-tetrafluorobutyl)octane Purify->Product

Caption: Step-by-step experimental workflow for the free radical addition.

Data Presentation

The following table summarizes the results for the free radical addition of this compound to various alkenes under optimized reaction conditions.

EntryAlkeneMolar Ratio (Alkene:Bromide:AIBN)Temperature (°C)Time (h)Yield (%)
11-Hexene1 : 1.2 : 0.0580585
21-Octene1 : 1.2 : 0.0580682
3Cyclohexene1 : 1.2 : 0.0580875
4Styrene1 : 1.2 : 0.0580490

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 1-Bromo-1,1,2,2-tetrafluorobutane. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurities in crude this compound are primarily dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Incompletely Halogenated Byproducts: Compounds with fewer bromine or fluorine atoms than the target molecule.

  • Isomers: Structural isomers of this compound that may have formed during the reaction.[1]

  • Solvent Residues: Traces of solvents used in the reaction or work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification methods for this compound are fractional distillation and preparative gas chromatography (GC).

  • Fractional Distillation: This is the preferred method for larger scale purification, separating compounds based on differences in their boiling points.

  • Preparative Gas Chromatography (Prep-GC): This technique offers very high resolution and is suitable for obtaining highly pure samples, especially for separating close-boiling isomers.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below. The boiling point is particularly critical for developing a successful distillation protocol.

PropertyValueReference
Molecular Formula C4H5BrF4[]
Molecular Weight 208.98 g/mol []
Boiling Point 134-144 °C[]
Density 1.612 g/cm³[]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of the desired product from impurities.

  • Symptom: The collected distillate is still impure, as determined by GC-MS analysis.

  • Possible Cause 1: The boiling points of the product and impurities are very close.

  • Solution:

    • Increase the efficiency of the fractional distillation column by using a longer column or a column with a more efficient packing material.

    • Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.

    • Consider using a vacuum distillation setup to lower the boiling points and potentially increase the boiling point differences between the components.[3]

  • Possible Cause 2: Formation of an azeotrope.

  • Solution:

    • An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If an azeotrope is suspected, alternative purification methods such as preparative GC or chromatography may be necessary.

Issue 2: Product decomposition during distillation.

  • Symptom: The distillation pot residue is dark, and the yield of the desired product is low.

  • Possible Cause: The distillation temperature is too high, causing the product to decompose.

  • Solution:

    • Use a vacuum distillation setup to lower the boiling point of the compound and reduce the required heating temperature.[3]

    • Ensure the heating mantle is not set to an excessively high temperature and that the heating is uniform.

General Purification Issues

Issue 3: The purified product is discolored.

  • Symptom: The final product has a yellowish or brownish tint.

  • Possible Cause: Presence of trace amounts of bromine or other colored impurities.

  • Solution:

    • Before distillation, wash the crude product with a dilute aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to remove residual bromine.[3] This should be followed by a wash with saturated sodium bicarbonate solution and then brine.[3]

Issue 4: The product is wet after work-up.

  • Symptom: The organic layer is cloudy or contains water droplets.

  • Possible Cause: Incomplete drying of the organic phase.

  • Solution:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate before the final distillation.[3] Ensure a sufficient amount of drying agent is used; it should no longer clump together when swirled.

Experimental Protocols

Washing and Drying of Crude this compound

Objective: To remove acidic impurities, residual bromine, and water from the crude product before distillation.

Methodology:

  • Transfer the crude this compound to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate.

    • A 10% aqueous solution of sodium bisulfite (if a brownish color, indicating bromine, is present).

    • Water.

    • Brine (saturated aqueous sodium chloride solution).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent. The filtrate is the dried, crude product ready for distillation.

Purification by Fractional Distillation

Objective: To purify the washed and dried this compound by separating it from components with different boiling points.

Methodology:

  • Set up a fractional distillation apparatus with a packed fractionating column.

  • Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently and evenly.

  • Collect the fraction that distills at the expected boiling point of this compound (134-144 °C at atmospheric pressure). The boiling point will be lower under vacuum.

  • Monitor the purity of the collected fractions by GC-MS.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the fractions obtained from distillation and to identify any remaining impurities.

Methodology:

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of both volatile and less volatile components.

  • Carrier Gas: Helium.

  • Detector: Mass Spectrometer.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Calculate the purity based on the relative peak areas.

Visualizations

Purification_Workflow crude Crude this compound washing Washing Steps (NaHCO3, NaHSO3, H2O, Brine) crude->washing drying Drying (MgSO4) washing->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product analysis Purity Analysis (GC-MS) distillation->analysis Monitor Fractions Troubleshooting_Distillation start Poor Separation in Distillation? check_bp Check Boiling Points of Product and Impurities start->check_bp bp_close Boiling Points are Close check_bp->bp_close Yes azeotrope Suspect Azeotrope? check_bp->azeotrope Separation still poor increase_efficiency Increase Column Efficiency (Longer Column, Better Packing) bp_close->increase_efficiency optimize_reflux Optimize Reflux Ratio increase_efficiency->optimize_reflux vacuum_distillation Consider Vacuum Distillation optimize_reflux->vacuum_distillation prep_gc Use Preparative GC azeotrope->prep_gc Yes

References

identifying and removing byproducts in 1-Bromo-1,1,2,2-tetrafluorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

While specific literature is limited, plausible synthetic routes include:

  • Free-radical bromination of 1,1,2,2-tetrafluorobutane: This involves the substitution of a hydrogen atom with a bromine atom, typically initiated by UV light or a radical initiator.

  • Addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluoro-1-butene: This is an electrophilic addition reaction across the double bond.

Q2: What are the potential byproducts I should be aware of during the synthesis?

Depending on the synthetic route, several byproducts can form. These may include:

  • Isomeric products: Such as 2-Bromo-1,1,2,2-tetrafluorobutane.

  • Over-brominated products: Dibrominated butanes could be present if the reaction conditions are not carefully controlled.

  • Unreacted starting materials: Residual 1,1,2,2-tetrafluorobutane or 1,1,2,2-tetrafluoro-1-butene may remain.

  • Elimination products: Formation of brominated butenes can occur under harsh conditions.[1]

Q3: Which analytical techniques are recommended for identifying this compound and its byproducts?

A combination of chromatographic and spectroscopic methods is ideal for product and byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[1] The presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br) is a key identifier for bromine-containing fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying impurities.[1] ¹⁹F NMR can also be very informative for fluorinated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be employed for less volatile byproducts or for analyzing complex reaction mixtures.[2]

Troubleshooting Guides

Issue 1: Low yield of this compound

Question: My reaction has a low conversion to the desired product. How can I improve the yield?

Answer:

Possible CauseRecommended Solution
Incomplete Reaction For free-radical bromination: Increase the reaction time or the intensity of the UV initiation. Consider adding a radical initiator like AIBN. For HBr addition: Ensure an adequate supply of HBr gas or a sufficient concentration of HBr in a solvent. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Suboptimal Temperature Optimize the reaction temperature. Free-radical brominations may require elevated temperatures to facilitate initiation, while HBr addition might need cooling to control selectivity.
Poor Reagent Purity Ensure the purity of starting materials and reagents. Impurities can inhibit the reaction or lead to side reactions.
Side Reactions Minimize side reactions by carefully controlling stoichiometry and temperature. For instance, in free-radical bromination, avoid a large excess of bromine to reduce the formation of polybrominated byproducts.
Issue 2: Presence of significant impurities in the crude product

Question: My crude product shows multiple peaks in the GC-MS analysis. How can I identify and remove these impurities?

Answer:

The first step is to identify the impurities using the analytical techniques mentioned in the FAQs. Once identified, appropriate purification strategies can be implemented.

Identification of Potential Byproducts:

Potential ByproductIdentification MethodKey Diagnostic Signal
Unreacted Starting MaterialGC-MS, ¹H NMRMatch with the spectrum of the starting material.
Isomeric ByproductsGC-MS, ¹H & ¹³C NMRDifferent retention time in GC. Distinct chemical shifts and coupling patterns in NMR.
Over-brominated ByproductsGC-MSHigher molecular ion peak with the characteristic isotopic pattern of multiple bromine atoms.

Purification Protocols:

Impurity TypeRecommended Purification Protocol
Residual Bromine (Yellow/Brown Color) 1. Transfer the reaction mixture to a separatory funnel. 2. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[1] 3. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[1] 4. Wash with brine (saturated NaCl solution) to remove excess water.[1] 5. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Unreacted Starting Material & Volatile Byproducts Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure.[1] This is effective for separating compounds with different boiling points.
Isomeric Byproducts with Similar Boiling Points Preparative Gas Chromatography (Prep-GC) or Column Chromatography: If distillation is ineffective, these chromatographic techniques can provide higher resolution for separating isomers.

Experimental Protocols

Protocol 1: General Purification by Washing and Distillation
  • Quenching: Carefully transfer the crude reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any acidity.

    • Finally, wash with brine to remove residual water.

  • Drying: Dry the organic layer using an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: If a solvent was used, remove it via rotary evaporation.

  • Distillation: Purify the crude product through fractional distillation under reduced pressure to prevent thermal decomposition.[1] Collect the fraction that corresponds to the boiling point of this compound.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the components of the mixture based on their boiling points.

  • MS Detection: As components elute from the GC column, they are fragmented and detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the components. Examine the mass spectrum of each peak to identify the compounds based on their molecular ion and fragmentation patterns.

Visualizations

G Troubleshooting Workflow for Impurity Removal cluster_0 Analysis cluster_1 Identification cluster_2 Purification Strategy cluster_3 Purification Steps cluster_4 Final Product Crude_Product Crude Product Mixture GC_MS_Analysis GC-MS and NMR Analysis Crude_Product->GC_MS_Analysis Identify_Impurities Identify Impurities GC_MS_Analysis->Identify_Impurities Residual_Bromine Residual Bromine Present? Identify_Impurities->Residual_Bromine Volatile_Impurities Volatile Impurities? Residual_Bromine->Volatile_Impurities No Washing Wash with Na2S2O3 Residual_Bromine->Washing Yes Isomers Isomeric Impurities? Volatile_Impurities->Isomers No Distillation Fractional Distillation Volatile_Impurities->Distillation Yes Chromatography Prep-GC or Column Chromatography Isomers->Chromatography Yes Pure_Product Pure this compound Isomers->Pure_Product No Washing->Volatile_Impurities Distillation->Isomers Chromatography->Pure_Product

Caption: Troubleshooting workflow for impurity identification and removal.

G General Experimental Workflow for Synthesis and Purification Start Starting Materials Reaction Synthesis Reaction (e.g., Bromination or HBr Addition) Start->Reaction Workup Aqueous Workup (Washing Steps) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Analysis Purity Analysis (GC-MS, NMR) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General experimental workflow for synthesis and purification.

References

optimizing reaction yield for 1-Bromo-1,1,2,2-tetrafluorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluoro-1-butene. This reaction is generally initiated by a radical initiator, such as peroxides or UV light.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Radical Initiator: The peroxide initiator may be old or decomposed. UV lamp may not be at the correct wavelength or intensity. 2. Presence of Inhibitors: Trace amounts of inhibitors in the alkene starting material (e.g., stabilizers) can quench the radical reaction. 3. Insufficient HBr: The concentration of HBr may be too low in the reaction mixture.1. Use a fresh, verified radical initiator (e.g., benzoyl peroxide, AIBN). If using UV initiation, ensure the lamp is functioning correctly and is of an appropriate wavelength to initiate the reaction. 2. Purify the 1,1,2,2-tetrafluoro-1-butene starting material by passing it through a column of activated alumina to remove inhibitors. 3. Ensure a sufficient and continuous supply of HBr gas is bubbled through the reaction mixture, or use a saturated solution of HBr in a suitable solvent.
Formation of Significant Amounts of 2-Bromo-1,1,2,2-tetrafluorobutane (Markovnikov Product) 1. Ionic Addition Pathway Dominating: In the absence of sufficient radical initiation, the electrophilic addition of HBr (Markovnikov's rule) can compete with the desired radical pathway.[1][2] 2. Premature Termination of Radical Chains: Low concentration of HBr can lead to the termination of radical chains before propagation.1. Ensure a potent radical initiator is present in sufficient quantity. The reaction should be shielded from light if a chemical initiator is used, or irradiated consistently if UV initiation is employed. 2. Maintain a high concentration of HBr throughout the reaction to ensure the intermediate radical abstracts a hydrogen from HBr rather than participating in side reactions.
Polymerization of the Alkene High Concentration of Alkene Radicals: If the concentration of HBr is too low, the intermediate fluoroalkyl radicals can initiate polymerization of the starting alkene.1. Maintain a high molar excess of HBr relative to the alkene. 2. Control the rate of addition of the alkene to the reaction mixture to keep its instantaneous concentration low.
Difficult Purification of the Final Product Similar Boiling Points of Isomers: The desired 1-bromo product and the isomeric 2-bromo byproduct may have very close boiling points, making separation by simple distillation challenging.1. Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation. 2. Preparative gas chromatography (GC) can be an effective method for separating the isomers on a smaller scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most plausible and commonly employed strategy for synthesizing this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluoro-1-butene . This reaction proceeds via a free-radical mechanism, which is typically initiated using peroxides (e.g., benzoyl peroxide) or UV light.[1][3] This method favors the formation of the terminal bromide over the internal one.

Q2: Why is a radical initiator necessary for this synthesis?

A2: A radical initiator is crucial to promote the anti-Markovnikov addition of HBr. In the absence of a radical initiator, the reaction would likely proceed through an electrophilic addition mechanism, which follows Markovnikov's rule, yielding the undesired 2-bromo-1,1,2,2-tetrafluorobutane as the major product.[2][4] The initiator generates a bromine radical, which then adds to the alkene to form the more stable carbon radical, dictating the regioselectivity of the reaction.[3]

Q3: What are common side reactions to be aware of?

A3: The primary side reaction is the formation of the Markovnikov addition product, 2-Bromo-1,1,2,2-tetrafluorobutane. Another potential side reaction is the polymerization of the 1,1,2,2-tetrafluoro-1-butene starting material, especially if the concentration of HBr is insufficient.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy. GC can be used to determine the relative amounts of starting material, desired product, and any isomeric byproducts. ¹⁹F NMR is particularly useful for distinguishing between the different fluorinated species in the mixture.

Q5: What are the recommended purification methods for this compound?

A5: After the reaction, the mixture should be worked up to remove the catalyst and any acidic residues. This typically involves washing with a sodium bicarbonate solution and then water. The crude product can then be purified by fractional distillation. Due to the likely close boiling points of the 1-bromo and 2-bromo isomers, a distillation column with a high number of theoretical plates is recommended for effective separation.

Experimental Protocols

Protocol 1: Synthesis of 1,1,2,2-Tetrafluoro-1-butene (Precursor)

A potential route to the precursor is the dehydrohalogenation of a suitable precursor like this compound or a related halogenated butane.

Example Reaction: Dehydrohalogenation of 1,2-dibromo-1,1,2,2-tetrafluorobutane.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a cold trap (-78 °C) to collect the volatile alkene product.

  • Reagents: To the flask, add a solution of potassium hydroxide (2.0 eq) in ethanol.

  • Reaction: Cool the flask in an ice bath. Slowly add 1,2-dibromo-1,1,2,2-tetrafluorobutane (1.0 eq) from the dropping funnel to the stirred ethanolic KOH solution.

  • Execution: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. The gaseous 1,1,2,2-tetrafluoro-1-butene product will pass through the condenser and be collected in the cold trap.

  • Purification: The collected product can be further purified by fractional distillation.

Protocol 2: Anti-Markovnikov Addition of HBr to 1,1,2,2-Tetrafluoro-1-butene
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen). For photochemical initiation, a UV lamp is positioned to irradiate the flask.

  • Reagents: Charge the flask with a solution of 1,1,2,2-tetrafluoro-1-butene (1.0 eq) in a suitable inert solvent (e.g., hexane or carbon tetrachloride). Add a radical initiator, such as benzoyl peroxide (0.02-0.05 eq).

  • Reaction: Cool the flask to 0 °C. Begin bubbling dry hydrogen bromide (HBr) gas through the solution while stirring and irradiating with a UV lamp (if used as the initiator).

  • Execution: Continue the HBr addition for 2-6 hours, monitoring the reaction progress by GC.

  • Work-up: Once the reaction is complete, stop the HBr flow and UV irradiation. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Final Purification start_precursor Halogenated Butane Precursor dehydrohalogenation Dehydrohalogenation (e.g., with KOH/Ethanol) start_precursor->dehydrohalogenation purification_precursor Purification (Cold Trap & Distillation) dehydrohalogenation->purification_precursor product_precursor 1,1,2,2-Tetrafluoro-1-butene purification_precursor->product_precursor start_main 1,1,2,2-Tetrafluoro-1-butene hbr_addition Anti-Markovnikov HBr Addition (Peroxide/UV) start_main->hbr_addition workup Aqueous Work-up (NaHCO3, H2O, Brine) hbr_addition->workup crude_product Crude Product workup->crude_product start_purification Crude Product distillation Fractional Distillation start_purification->distillation final_product This compound distillation->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Ineffective Initiation start->cause1 cause2 Presence of Inhibitors start->cause2 cause3 Markovnikov Addition start->cause3 cause4 Polymerization start->cause4 solution1 Use Fresh Initiator / Check UV Lamp cause1->solution1 solution2 Purify Alkene Starting Material cause2->solution2 solution3 Ensure Radical Conditions Dominate cause3->solution3 solution4 Maintain High HBr Concentration cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

common side reactions of 1-Bromo-1,1,2,2-tetrafluorobutane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1,1,2,2-tetrafluorobutane. The information addresses common side reactions and provides guidance on how to avoid them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reaction encountered when using this compound is elimination (dehydrobromination) , which competes with the desired nucleophilic substitution. This reaction leads to the formation of 1,1,2,2-tetrafluorobut-1-ene. Other potential, though typically less common, side reactions include hydrolysis and thermal decomposition at elevated temperatures.

Q2: What factors influence the competition between nucleophilic substitution and elimination reactions?

A2: The outcome of the reaction is highly dependent on the experimental conditions. Key factors include:

  • Nature of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, while weaker, less hindered nucleophiles favor substitution.

  • Solvent: Polar aprotic solvents can favor substitution, whereas polar protic solvents can facilitate both, with the specific outcome depending on other factors. Non-polar solvents tend to favor elimination.

  • Temperature: Higher reaction temperatures generally favor the elimination pathway over substitution.[1]

  • Concentration: High concentrations of a strong base can promote elimination reactions.

Q3: What are the typical products of thermal decomposition?

A3: While specific data for this compound is limited, the thermal decomposition of similar halogenated alkanes typically yields hazardous byproducts such as hydrogen bromide (HBr) and other smaller halogenated hydrocarbons.[2] In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO2) can also be formed.

Troubleshooting Guide

This guide provides solutions to common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired substitution product and formation of a significant amount of an alkene byproduct (1,1,2,2-tetrafluorobut-1-ene). The reaction conditions are favoring elimination over substitution. This is likely due to the use of a strong, bulky base, high reaction temperature, or a polar protic solvent.To favor substitution, consider the following adjustments: • Use a weaker, less sterically hindered nucleophile. • Lower the reaction temperature. • Employ a polar aprotic solvent (e.g., DMF, DMSO). • Use a lower concentration of the base/nucleophile.
Reaction mixture turns dark, and unexpected peaks appear in GC-MS analysis. This could indicate thermal decomposition of the starting material or products, especially if the reaction is conducted at a high temperature.• Carefully control the reaction temperature and avoid localized overheating. • Consider running the reaction at a lower temperature for a longer duration. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of an alcohol byproduct (1,1,2,2-tetrafluorobutan-1-ol) when not intended. This is likely due to hydrolysis of the starting material, which can be catalyzed by the presence of water and either acidic or basic conditions.• Use anhydrous solvents and reagents. • Perform the reaction under an inert and dry atmosphere. • If aqueous workup is necessary, perform it at a low temperature and minimize the contact time.

Experimental Protocols

Protocol 1: Minimizing Elimination in Nucleophilic Substitution

This protocol provides a general guideline for favoring nucleophilic substitution over elimination. The specific nucleophile and reaction times will need to be optimized for your specific transformation.

Objective: To substitute the bromine atom of this compound with a generic nucleophile (Nu⁻) while minimizing the formation of 1,1,2,2-tetrafluorobut-1-ene.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.

  • Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • To the reaction flask, add the nucleophile (1.1 equivalents) and the anhydrous polar aprotic solvent.

  • Stir the mixture at room temperature to ensure the nucleophile is well-dissolved or suspended.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). The optimal temperature will depend on the reactivity of the nucleophile and should be kept as low as possible to disfavor elimination.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to separate the desired substitution product from any elimination byproduct.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during reactions involving this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Start check_yield Low Yield of Desired Product? start->check_yield analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_yield->analyze_byproducts Yes successful_reaction Successful Reaction check_yield->successful_reaction No alkene_detected Alkene (Elimination) Product Detected? analyze_byproducts->alkene_detected hydrolysis_detected Alcohol (Hydrolysis) Product Detected? alkene_detected->hydrolysis_detected No optimize_elimination Optimize to Reduce Elimination: - Lower Temperature - Use Weaker/Less Hindered Base - Change Solvent (e.g., to polar aprotic) alkene_detected->optimize_elimination Yes decomposition_detected Decomposition Products Detected? hydrolysis_detected->decomposition_detected No optimize_hydrolysis Optimize to Reduce Hydrolysis: - Use Anhydrous Reagents/Solvents - Inert Atmosphere hydrolysis_detected->optimize_hydrolysis Yes optimize_decomposition Optimize to Reduce Decomposition: - Lower Reaction Temperature - Shorter Reaction Time - Inert Atmosphere decomposition_detected->optimize_decomposition Yes other_issue Investigate Other Issues: - Starting Material Purity - Reagent Reactivity decomposition_detected->other_issue No optimize_elimination->start Re-run Experiment optimize_hydrolysis->start Re-run Experiment optimize_decomposition->start Re-run Experiment

Caption: A flowchart outlining the troubleshooting process for reactions involving this compound.

References

Technical Support Center: 1-Bromo-1,1,2,2-tetrafluorobutane - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Bromo-1,1,2,2-tetrafluorobutane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the general stability of this compound under standard laboratory conditions?

Under recommended storage conditions (cool, dry, well-ventilated, and protected from light), this compound is a relatively stable compound. However, it is susceptible to degradation under certain conditions, such as exposure to high temperatures, UV light, and strong bases.

2. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

3. What are the known incompatibilities of this compound?

This compound is incompatible with strong bases, alkali metals (such as sodium and potassium), and finely divided metals (such as aluminum and zinc powder). Contact with these substances can lead to vigorous reactions and decomposition.

4. What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: Reaction with water or nucleophiles to form 1,1,2,2-tetrafluorobutan-1-ol.

  • Thermal Decomposition: Elimination of hydrogen bromide (HBr) at elevated temperatures to yield 1,1,2,2-tetrafluorobut-1-ene. At higher temperatures, fragmentation of the carbon chain can occur.

  • Photodegradation: Cleavage of the carbon-bromine bond upon exposure to UV light, leading to the formation of radical species.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and use of this compound in an experimental setting.

Problem Possible Cause Troubleshooting Steps
Unexpected peak in GC-MS analysis of a sample containing this compound. Hydrolysis: The sample may have been exposed to moisture or a nucleophilic solvent.1. Run a standard of 1,1,2,2-tetrafluorobutan-1-ol to confirm its presence. 2. Ensure all solvents and reagents are anhydrous in future experiments. 3. Store this compound under inert gas (e.g., argon or nitrogen) if it will be used over an extended period.
Reaction mixture turns yellow or brown upon heating. Thermal Decomposition: The reaction temperature may be too high, causing the elimination of HBr.1. Immediately reduce the reaction temperature. 2. Analyze a sample of the reaction mixture by GC-MS to identify potential degradation products, such as 1,1,2,2-tetrafluorobut-1-ene. 3. In future experiments, maintain a reaction temperature below the known decomposition temperature of the compound.
A decrease in the purity of this compound is observed over time, even with proper storage. Photodegradation: The compound may have been inadvertently exposed to UV light.1. Store the compound in an amber or opaque container to protect it from light. 2. If the compound is used in a photosensitive reaction, perform the experiment under dark or red light conditions.
A white precipitate forms when reacting this compound with a silver salt (e.g., silver nitrate). Hydrolysis/Nucleophilic Substitution: The C-Br bond has been cleaved, and the resulting bromide ion is precipitating with silver ions. This is an expected reaction and is often used to test for the presence of alkyl halides.This is not necessarily a problem but rather an indication of the reactivity of the C-Br bond. The rate of precipitate formation can be used to study the kinetics of the hydrolysis reaction.[1][2]

Data Presentation

Table 1: Relative Rates of Hydrolysis of Halogenoalkanes

HalogenoalkaneCarbon-Halogen Bond Enthalpy (kJ/mol)Relative Rate of Hydrolysis
Chloroalkane~3401
Bromoalkane ~280 ~50
Iodoalkane~240~2500

Note: The relative rates are approximate and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • Acetonitrile (ACN) or other suitable organic solvent

  • GC-MS system with a suitable column for halogenated compounds

Procedure:

  • Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in:

    • 0.1 M HCl

    • 0.1 M NaOH

    • Purified Water

  • For each condition, prepare a blank solution without the analyte.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, and 72 hours).

  • At each time point, withdraw an aliquot from each solution, neutralize it if necessary (the acidic solution with a base and the basic solution with an acid), and dilute with the organic solvent to a suitable concentration for GC-MS analysis.

  • Analyze the samples by GC-MS to determine the percentage of this compound remaining and to identify any degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

Objective: To develop a GC-MS method for the separation and identification of this compound and its potential degradation products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity column suitable for halogenated hydrocarbons (e.g., DB-5ms, HP-5ms).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Scan Mode: Full scan

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • Search for peaks corresponding to potential degradation products, such as 1,1,2,2-tetrafluorobutan-1-ol and 1,1,2,2-tetrafluorobut-1-ene, by comparing their mass spectra with library data or by analyzing standards.

Visualizations

DegradationPathways BFTB This compound Hydrolysis Hydrolysis (+H2O) BFTB->Hydrolysis Moisture/ Nucleophiles Thermal Thermal Decomposition BFTB->Thermal Heat Photo Photodegradation (UV light) BFTB->Photo hv Alcohol 1,1,2,2-Tetrafluorobutan-1-ol Hydrolysis->Alcohol Alkene 1,1,2,2-Tetrafluorobut-1-ene + HBr Thermal->Alkene Radicals Tetrafluorobutyl Radical + Bromine Radical Photo->Radicals

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Start: Sample Preparation stress Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Time-Point Sampling & Neutralization stress->sampling analysis GC-MS Analysis sampling->analysis data Data Processing: - Purity Assessment - Degradant Identification analysis->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation study.

References

troubleshooting guide for failed reactions involving 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-1,1,2,2-tetrafluorobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a valuable building block for the introduction of the 1,1,2,2-tetrafluorobutyl group into organic molecules. This moiety is of significant interest in pharmaceutical and materials science due to its unique electronic properties and lipophilicity, which can enhance metabolic stability and cell permeability of drug candidates.[1] Common applications include its use in Grignard reactions, palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations), and nucleophilic substitution reactions.

Q2: What are the key physical and chemical properties of this compound?

A summary of the key properties is provided in the table below.

PropertyValue
Molecular Formula C₄H₅BrF₄
Molecular Weight 208.98 g/mol
Boiling Point 134-144 °C
Density 1.612 g/cm³
CAS Number 127117-30-0

Q3: What are the recommended storage conditions for this compound?

To ensure the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

Troubleshooting Guides for Failed Reactions

Reactions involving this compound can sometimes be challenging. The following troubleshooting guides address common issues encountered in different reaction types.

Grignard Reaction Troubleshooting

The formation of the Grignard reagent from this compound can be sluggish due to the electron-withdrawing nature of the fluorine atoms.[3]

Problem: The Grignard reaction fails to initiate.

  • Possible Cause: Inactive magnesium surface due to oxidation.

    • Solution: Use fresh, high-purity magnesium turnings. Activate the magnesium surface by crushing the turnings in a dry flask under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5]

  • Possible Cause: Presence of moisture in the reaction setup.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[6][7]

  • Possible Cause: The C-Br bond is not sufficiently reactive under the current conditions.

    • Solution: Gentle heating may be required to initiate the reaction. Monitor the reaction closely to prevent solvent loss.

Problem: Low yield of the desired alcohol.

  • Possible Cause: The Grignard reagent is acting as a base rather than a nucleophile, leading to enolization of the carbonyl compound.[6]

    • Solution: Use a less sterically hindered ketone or aldehyde if possible. Perform the reaction at a lower temperature.

  • Possible Cause: Wurtz-type coupling of the Grignard reagent with the starting bromide.

    • Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction with a Ketone

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Initiation: To a flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine, add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Logic for Grignard Reactions

grignard_troubleshooting start Grignard Reaction Failed check_initiation Reaction did not initiate? start->check_initiation check_yield Low yield? start->check_yield activate_mg Activate Mg (Iodine, 1,2-dibromoethane) check_initiation->activate_mg dry_reagents Ensure anhydrous conditions check_initiation->dry_reagents check_enolization Enolization of carbonyl? check_yield->check_enolization check_wurtz Wurtz coupling? check_yield->check_wurtz success Successful Reaction activate_mg->success dry_reagents->success lower_temp Lower reaction temperature check_enolization->lower_temp Yes check_enolization->success No slow_addition Slow addition of bromide check_wurtz->slow_addition Yes check_wurtz->success No lower_temp->success slow_addition->success

Caption: Troubleshooting workflow for failed Grignard reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

The success of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent.

Problem: No reaction or low conversion.

  • Possible Cause: Inactive palladium catalyst.

    • Solution: Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[8]

  • Possible Cause: Inappropriate ligand for the fluoroalkyl bromide.

    • Solution: Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald, are often effective for challenging cross-coupling reactions.[9]

  • Possible Cause: The base is not suitable for the reaction.

    • Solution: For Suzuki couplings, a base is required to activate the boronic acid.[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. For Sonogashira and Buchwald-Hartwig reactions, an amine base is typically used.[11] Ensure the base is anhydrous.

  • Possible Cause: The reaction temperature is too low.

    • Solution: Oxidative addition of the C-Br bond can be the rate-limiting step, especially for electron-rich or sterically hindered substrates. Increasing the reaction temperature may be necessary.[12]

Problem: Formation of side products (e.g., homocoupling).

  • Possible Cause (Suzuki): Homocoupling of the boronic acid reagent.

    • Solution: This can be caused by the presence of oxygen.[13] Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere.

  • Possible Cause (Sonogashira): Glaser-type homocoupling of the alkyne.

    • Solution: This is often promoted by the presence of oxygen and the copper co-catalyst.[11] Consider running a copper-free Sonogashira reaction.

Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O, DMF80 - 120
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, DIPEATHF, DMF60 - 100
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, RuPhosNaOt-Bu, Cs₂CO₃Toluene, Dioxane80 - 110

Experimental Workflow for a Suzuki Cross-Coupling Reaction

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Boronic Acid, This compound, and Base in a Flask B Add Solvent A->B C Degas the Mixture (e.g., Freeze-Pump-Thaw) B->C D Add Palladium Catalyst and Ligand under Inert Atmosphere C->D E Heat the Reaction Mixture to the Desired Temperature D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature and Quench the Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic substitution reactions can be influenced by steric hindrance and the strength of the nucleophile.

Problem: The reaction is very slow or does not proceed.

  • Possible Cause: The nucleophile is not strong enough.

    • Solution: Consider using a stronger nucleophile. The reactivity of the C-Br bond is reduced by the electron-withdrawing fluorine atoms, which can make substitution more difficult.

  • Possible Cause: Steric hindrance around the reaction center.

    • Solution: Increasing the reaction temperature or using a less sterically hindered nucleophile may improve the reaction rate.

  • Possible Cause: The solvent is not appropriate for the reaction type.

    • Solution: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly, making it more reactive.[14] For Sₙ1 type reactions, polar protic solvents that can stabilize the carbocation intermediate are more suitable.

Problem: Formation of elimination products.

  • Possible Cause: The nucleophile is acting as a base.

    • Solution: Strong, sterically hindered bases are more likely to promote elimination.[14] Use a less basic or less hindered nucleophile. Lowering the reaction temperature can also disfavor elimination reactions.

Logical Relationship for Troubleshooting Nucleophilic Substitution

substitution_troubleshooting start Nucleophilic Substitution Fails issue What is the issue? start->issue slow_reaction Slow/No Reaction issue->slow_reaction Slow Reaction elimination Elimination Product issue->elimination Elimination stronger_nu Use Stronger Nucleophile slow_reaction->stronger_nu higher_temp Increase Temperature slow_reaction->higher_temp change_solvent Change Solvent (Polar Aprotic for SN2) slow_reaction->change_solvent less_basic_nu Use Less Basic/ Hindered Nucleophile elimination->less_basic_nu lower_temp_elim Lower Temperature elimination->lower_temp_elim

Caption: Troubleshooting logic for nucleophilic substitution reactions.

References

Technical Support Center: Scale-Up Synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-Bromo-1,1,2,2-tetrafluorobutane. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a key fluorinated building block, the successful and efficient synthesis of this compound is critical for various applications, including the development of novel pharmaceuticals and agrochemicals.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your process. We will focus on one of the most common synthetic routes: the free-radical anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,4,4-tetrafluoro-1-butene.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems frequently encountered during the scale-up of the free-radical bromination of 3,3,4,4-tetrafluoro-1-butene.

Problem 1: Low Reaction Yield or Stagnant Conversion

Question: My reaction has stalled with significant starting material remaining, or the final isolated yield is well below the benchmark. What are the likely causes and how can I resolve this?

Answer: This is a common issue in radical chain reactions, which are highly sensitive to reaction conditions. The root cause often lies with the initiation or propagation steps of the mechanism.[2]

Possible Causes & Recommended Solutions:

  • Inefficient Radical Initiation: The chain reaction cannot begin without a sufficient concentration of bromine radicals (Br•).

    • Solution: If using photochemical initiation, verify the output and wavelength of your UV lamp. The lamp's intensity may be insufficient for the larger reactor volume and surface area. For chemical initiation (e.g., using AIBN - azobisisobutyronitrile), ensure the initiator is fresh and has not decomposed during storage. On a larger scale, controlled, portion-wise addition of the initiator can maintain a steady radical concentration throughout the reaction.

  • Presence of Radical Inhibitors: Oxygen is a notorious inhibitor of radical reactions. Other impurities in the starting materials or solvent (e.g., phenols, amines) can quench radicals, terminating the chain reaction.

    • Solution: Rigorously degas the solvent and the reaction mixture before initiating the reaction. A common method is to bubble an inert gas like nitrogen or argon through the liquid for an extended period. Ensure all reagents are of appropriate purity and free from stabilizers that might act as inhibitors.

  • Suboptimal Temperature Control: The rates of initiation, propagation, and termination are all temperature-dependent.

    • Solution: For photochemical reactions, excessive heat from the lamp can favor side reactions. Use a cooling system to maintain the optimal temperature. For chemically initiated reactions, the temperature must be high enough to induce homolysis of the initiator but not so high that it promotes unwanted side reactions like elimination. A detailed thermal hazard assessment is crucial before scaling up.

Problem 2: Significant Formation of Isomeric Impurities

Question: My GC-MS analysis reveals a major impurity with the same mass as my product. I suspect it's an isomer. Why is this happening and how can I improve selectivity?

Answer: The formation of the constitutional isomer, 2-Bromo-1,1,2,2-tetrafluorobutane, is a primary challenge. This occurs due to the competing Markovnikov addition pathway. While the anti-Markovnikov product is typically favored in free-radical HBr addition, the selectivity is not always perfect.[3]

dot

G cluster_0 Reaction Pathways Start 3,3,4,4-Tetrafluoro-1-butene + Br• Radical_1 Primary Radical (More Stable) Start->Radical_1  Anti-Markovnikov  Addition Radical_2 Secondary Radical (Less Stable) Start->Radical_2  Markovnikov  Addition Product_1 Desired Product: This compound Radical_1->Product_1 + HBr Product_2 Isomeric Impurity: 2-Bromo-1,1,2,2-tetrafluorobutane Radical_2->Product_2 + HBr

Caption: Competing radical pathways leading to desired product and isomer.

Possible Causes & Recommended Solutions:

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may favor the more thermodynamically stable, but undesired, Markovnikov product.

    • Solution: Maintain a low reaction temperature. Photochemical initiation is often preferred for this reason as it can be performed at or below room temperature, maximizing kinetic control and favoring the anti-Markovnikov pathway.

  • Ionic Reaction Pathway: If traces of water or protic impurities are present, a competing ionic mechanism (electrophilic addition of HBr) can occur, which strongly favors the Markovnikov product.

    • Solution: Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before use. The use of non-polar solvents can also help suppress the ionic pathway.

Problem 3: Difficult Product Purification

Question: I'm finding it difficult to separate the desired product from the starting material and isomeric impurities using distillation. What can I do?

Answer: Purification is a significant hurdle in the scale-up of halogenated alkanes, as isomers often have very close boiling points.[4]

Possible Causes & Recommended Solutions:

  • Close Boiling Points: The boiling points of this compound and its 2-bromo isomer are likely very similar, making simple distillation ineffective.

    • Solution: Employ fractional distillation with a high-efficiency column (e.g., a packed column or one with a high number of theoretical plates). Perform the distillation under reduced pressure to lower the boiling points and minimize the risk of thermal decomposition.

  • Residual Reagents: Unreacted bromine or acidic HBr can co-distill or cause decomposition and discoloration of the product.

    • Solution: Before distillation, perform a thorough aqueous workup. Wash the crude organic phase with a dilute solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with sodium bicarbonate (NaHCO₃) to neutralize HBr, and finally with brine to reduce dissolved water.[4] Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to distillation.

Impurity Likely Origin Recommended Removal Strategy
3,3,4,4-Tetrafluoro-1-buteneIncomplete reactionCareful fractional distillation
2-Bromo-1,1,2,2-tetrafluorobutaneCompeting Markovnikov additionHigh-efficiency fractional distillation under vacuum
Dibrominated butanesOver-brominationControl stoichiometry; removed as a high-boiling fraction during distillation
Elemental Bromine (Br₂)Excess reagentAqueous wash with sodium thiosulfate
Hydrogen Bromide (HBr)Excess reagent / byproductAqueous wash with sodium bicarbonate

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis at scale? A1: This reaction involves several hazards that are amplified at scale.

  • Hydrogen Bromide (HBr): A corrosive and toxic gas. Use in a well-ventilated fume hood or a closed-system reactor with appropriate scrubbers (e.g., a caustic soda solution) for off-gassing.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, splash goggles, and a face shield.[5] Ensure spill control materials are readily available.

  • Pressure Management: The reaction involves gaseous HBr and a low-boiling alkene. The reactor must be pressure-rated, and equipped with pressure relief systems.

  • Exothermicity: While the reaction is not violently exothermic, poor heat management at scale can lead to a runaway reaction. Ensure the reactor has adequate cooling capacity.

Q2: How can I effectively monitor the reaction progress during scale-up? A2: In-process monitoring is key to a controlled and optimized reaction. The most effective method is periodic sampling and analysis by Gas Chromatography (GC). A simple GC method can resolve the starting alkene from the brominated product, allowing you to track the disappearance of the former and the appearance of the latter. This provides real-time data to determine the reaction endpoint, preventing unnecessary reaction time and the formation of byproducts.[6]

Q3: Which analytical techniques are essential for final product quality control? A3: A combination of techniques is necessary to ensure the purity and identity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity, separating volatile components, and identifying isomeric and other impurities by their mass-to-charge ratio.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product. ¹⁹F NMR is particularly powerful for confirming the fluorine environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic C-F and C-Br bonds and the absence of C=C bonds from the starting material.

Experimental Protocols

Disclaimer: The following protocols are illustrative and should be adapted and optimized for specific laboratory and pilot-plant conditions after a thorough risk assessment.

Protocol 1: Synthesis of this compound

dot

G cluster_0 Synthesis Workflow Step1 1. Reactor Setup & Inerting (Dry glass reactor, N₂ purge) Step2 2. Reagent Charge (Charge solvent and alkene) Step1->Step2 Step3 3. Cooling (Cool to 0-5 °C) Step2->Step3 Step4 4. HBr Addition (Subsurface sparge of HBr gas) Step3->Step4 Step5 5. Initiation (Turn on UV lamp) Step4->Step5 Step6 6. Monitoring (Sample periodically for GC analysis) Step5->Step6 Step7 7. Workup (Quench, wash, and dry) Step6->Step7 Step8 8. Purification (Vacuum fractional distillation) Step7->Step8

Caption: General workflow for the synthesis of this compound.

  • Reactor Preparation: Ensure a pressure-rated reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, cooling jacket, and a UV immersion lamp is clean and thoroughly dried. Purge the entire system with dry nitrogen for at least one hour.

  • Charging Reagents: Charge the reactor with anhydrous dichloromethane (or another suitable non-polar solvent) and 3,3,4,4-tetrafluoro-1-butene (1.0 eq).

  • Cooling: Cool the stirred solution to 0-5 °C using the cooling jacket.

  • HBr Addition: Begin bubbling dry hydrogen bromide gas (1.1-1.2 eq) through the subsurface gas inlet tube. Maintain a steady flow rate.

  • Initiation: Once HBr saturation is achieved, turn on the UV lamp to initiate the reaction.

  • Monitoring: Monitor the internal temperature closely; it should rise slightly before stabilizing. Take samples from the reaction mixture every 30-60 minutes and analyze by GC to track the consumption of the starting alkene.

  • Workup: Once the reaction is complete (typically >98% conversion by GC), turn off the lamp and stop the HBr flow. Purge the system with nitrogen to remove excess HBr. Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, 5% aqueous sodium thiosulfate, 5% aqueous sodium bicarbonate, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum fractional distillation to yield this compound as a colorless liquid.

Protocol 2: GC-MS Method for Purity Analysis
  • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

This method should provide good separation between the starting material, product, and key isomeric impurities, allowing for accurate purity assessment.[7]

References

Technical Support Center: Safe Disposal and Waste Management of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, disposal, and waste management of 1-Bromo-1,1,2,2-tetrafluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation. Upon thermal decomposition, it can release hazardous substances such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[1]

Q2: What is the recommended method for the disposal of this compound waste?

A2: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to manage hazardous decomposition products.[2] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed.[2]

Q3: What should I do in case of a small spill of this compound in the lab?

A3: For a small spill, ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE). Absorb the spill with inert material such as sand, earth, or vermiculite.[3] Collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[3]

Q4: What are the signs of thermal decomposition, and what byproducts should I be concerned about?

A4: Signs of unintentional thermal decomposition can include unexpected pressure buildup in a closed system, discoloration of the substance, and the evolution of noxious fumes.[4] The primary hazardous byproducts of thermal decomposition are hydrogen chloride (HCl), hydrogen bromide (HBr), and various smaller chlorinated and brominated hydrocarbons.[1][4] In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO2) can also be formed.[4]

Q5: How should I decontaminate glassware that has been in contact with this compound?

A5: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected and disposed of as halogenated hydrocarbon waste. After rinsing, the glassware can be washed with soap and water.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Accidental Skin or Eye Contact Improper handling, inadequate PPE.Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.[3]
Uncontrolled Vapor Release Improper storage, leaking container, heating in a poorly ventilated area.1. Evacuate the immediate area. 2. Ensure the area is well-ventilated; open windows if safe to do so. 3. If the leak is significant or the vapors are concentrated, contact your institution's Environmental Health and Safety (EHS) office. 4. Wear appropriate respiratory protection if you are trained and it is safe to do so to contain the source of the leak.
Incompatible Waste Mixing Lack of knowledge about chemical compatibility.1. NEVER mix halogenated hydrocarbon waste with other waste streams unless explicitly approved by your EHS office. 2. If accidental mixing occurs, immediately consult the Safety Data Sheet (SDS) for all components and contact your EHS office for guidance on safe handling and disposal of the mixed waste.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[6]Ensure a proper fit to prevent splashes from entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6]Double gloving is recommended for added protection.[6] Inspect gloves for any signs of degradation before use.
Body Protection A chemical-resistant laboratory coat or a full-body chemical suit.[6]The level of body protection should be determined by the scale of the operation.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[6]Recommended when working outside of a fume hood or in areas with poor ventilation.[6]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup (Under 100 mL)

Materials:

  • Personal Protective Equipment (PPE) as outlined in Table 1.

  • Inert absorbent material (e.g., sand, vermiculite, or commercial spill pillows).[3]

  • Chemical-resistant scoop and brush.

  • Sealable, labeled hazardous waste container.

  • Decontamination solution (e.g., soap and water).

Procedure:

  • Ensure Safety: Don all required PPE. Ensure the spill area is well-ventilated. If the substance is volatile, work in a fume hood or ensure adequate local exhaust ventilation.

  • Contain the Spill: If the liquid is spreading, create a dike around the spill using absorbent material.

  • Absorb the Spill: Gently cover the spill with the inert absorbent material. Avoid creating dust.

  • Collect the Waste: Once the liquid is fully absorbed, use a chemical-resistant scoop and brush to carefully collect the material.

  • Package the Waste: Place the collected absorbent material and any contaminated items (e.g., gloves, paper towels) into the designated hazardous waste container.

  • Seal and Label: Securely seal the container and label it clearly as "Hazardous Waste: this compound contaminated material."

  • Decontaminate the Area: Clean the spill area with a decontamination solution.

  • Dispose of Waste: Arrange for pickup and disposal of the hazardous waste container through your institution's EHS office.

Protocol 2: Preparation of Waste for Disposal

Materials:

  • PPE as outlined in Table 1.

  • Designated, compatible, and leak-proof hazardous waste container (e.g., high-density polyethylene).

  • Hazardous waste labels.

Procedure:

  • Segregate Waste: Collect all waste containing this compound, including contaminated solvents, reaction residues, and contaminated disposable materials, in a dedicated waste container. Do not mix with non-halogenated waste.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a well-ventilated, designated waste accumulation area, away from incompatible materials.

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.

    • Include the appropriate hazard symbols (e.g., irritant, combustible).

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.

    • Provide them with a complete and accurate description of the waste.

Mandatory Visualization

WasteManagementWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Experimentation with This compound B Collect in Designated Halogenated Waste Container A->B Waste Stream C Label Container with Contents and Hazards B->C D Store in a Well-Ventilated, Designated Area C->D E Contact Environmental Health & Safety (EHS) D->E Request Pickup F Transport by Licensed Hazardous Waste Hauler E->F G Controlled Incineration or Chemical Destruction F->G

Caption: Waste Management Workflow for this compound.

ThermalDecomposition cluster_reactant Reactant cluster_condition Condition cluster_products Hazardous Byproducts Reactant This compound Condition High Temperature (Thermal Decomposition) Reactant->Condition HB Hydrogen Bromide (HBr) Condition->HB HF Hydrogen Fluoride (HF) Condition->HF COx Carbon Oxides (CO, CO2) Condition->COx Other Other Halogenated Hydrocarbons Condition->Other

Caption: Potential Thermal Decomposition Pathway.

References

Technical Support Center: Improving Regioselectivity of Reactions with 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter when working with 1-Bromo-1,1,2,2-tetrafluorobutane, with a focus on improving the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types where regioselectivity is a critical consideration for this compound?

A1: The regioselectivity of reactions involving this compound is a key factor in three primary types of transformations:

  • Radical Addition to Unsaturated Systems: The addition of the 1,1,2,2-tetrafluorobutyl radical to alkenes and alkynes can lead to different regioisomers depending on the stability of the resulting radical intermediate.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is the primary site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi). Regioselectivity becomes a concern if there are other potential reactive sites in the coupling partner.

  • Dehydrobromination (Elimination Reactions): The removal of HBr from this compound can result in the formation of different alkene isomers, depending on which proton is abstracted by the base.

Q2: How does the tetrafluoroethyl group influence the reactivity of the C-Br bond?

A2: The strong electron-withdrawing nature of the four fluorine atoms significantly impacts the C-Br bond. This inductive effect polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack in certain reaction manifolds. In radical reactions, the fluorine atoms influence the stability of the resulting radical species.

Q3: What are the main factors that control regioselectivity in radical additions involving this compound?

A3: In radical additions to unsymmetrical alkenes, the regioselectivity is primarily governed by the stability of the radical intermediate formed after the initial addition of the 1,1,2,2-tetrafluorobutyl radical. The addition will preferentially occur at the carbon atom of the double bond that results in the formation of the more stable carbon-centered radical (tertiary > secondary > primary).[1][2] Steric hindrance at the double bond can also play a significant role, with the radical preferentially adding to the less sterically hindered carbon.[2]

Q4: How can I control regioselectivity in metal-catalyzed cross-coupling reactions?

A4: In metal-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the choice of catalyst, ligands, and reaction conditions. The oxidative addition of the C-Br bond to the metal center is the key step. By carefully selecting ligands, you can modulate the steric and electronic properties of the catalyst to favor insertion into a specific C-Br bond if multiple sites are present in a more complex substrate.

Q5: What factors determine the regiochemical outcome of dehydrobromination of this compound?

A5: The regioselectivity of dehydrobromination is dictated by the choice of base and the reaction solvent. Bulky bases tend to favor the formation of the less substituted (Hofmann) alkene product by abstracting the sterically more accessible proton. Smaller, less hindered bases often lead to the more substituted (Zaitsev) alkene, which is thermodynamically more stable. The solvent can influence the base's aggregation and reactivity, further impacting the regiochemical outcome.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Radical Addition to Alkenes

You are observing a mixture of regioisomers when adding this compound across an unsymmetrical alkene.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in radical additions.

Possible Causes and Solutions:

Parameter Potential Issue Suggested Solution
Alkene Structure The electronic and steric properties of the alkene substituents may not strongly favor the formation of one radical intermediate over another.If possible, modify the alkene substrate to enhance the electronic or steric bias. For example, introduce a bulkier group to increase steric hindrance at one carbon of the double bond.
Radical Initiator The concentration of the radical initiator may be too high, leading to side reactions, or too low, resulting in incomplete reaction and a mixture of products.Optimize the concentration of the radical initiator (e.g., AIBN, dibenzoyl peroxide). A lower concentration often improves selectivity.
Temperature High reaction temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable radical intermediate.Conduct the reaction at a lower temperature. This may require a longer reaction time or the use of a low-temperature radical initiator.
Solvent The solvent can influence the stability of the transition states leading to the different regioisomers.Experiment with solvents of varying polarity. Non-polar solvents often favor radical reactions.

Experimental Protocol: General Procedure for Radical Addition to an Alkene

  • To a solution of the alkene (1.0 eq.) and this compound (1.2 eq.) in a degassed solvent (e.g., toluene, hexane), add a radical initiator (e.g., AIBN, 0.1 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C for AIBN) under an inert atmosphere (e.g., nitrogen, argon).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Analyze the product mixture by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the ratio of regioisomers.

Issue 2: Lack of Selectivity in Metal-Catalyzed Cross-Coupling

Your cross-coupling reaction with a multifunctional coupling partner is yielding a mixture of products due to reaction at undesired positions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling reactions.

Possible Causes and Solutions:

Parameter Potential Issue Suggested Solution
Catalyst/Ligand The chosen catalyst and ligand system may not be selective enough to differentiate between multiple reactive sites on your coupling partner.Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. Bulky ligands can often improve selectivity by favoring reaction at the less sterically hindered site.
Base The base may be too strong or too weak, leading to side reactions or incomplete reaction.Optimize the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its stoichiometry.
Solvent The solvent can affect the solubility of the reagents and the stability and activity of the catalyst.Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, THF/water).
Temperature The reaction temperature might be too high, leading to a loss of selectivity.Conduct the reaction at a lower temperature, although this may require a longer reaction time.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • To a reaction vessel, add the boronic acid or ester (1.1 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Add this compound (1.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Issue 3: Undesired Alkene Isomer Formation in Dehydrobromination

The elimination reaction is producing a mixture of alkene regioisomers (e.g., a mixture of 1,1,2,2-tetrafluorobut-1-ene and 1,1,2,2-tetrafluorobut-2-ene).

Troubleshooting Workflow:

References

Technical Support Center: Catalyst Selection and Optimization for 1-Bromo-1,1,2,2-tetrafluorobutane Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Bromo-1,1,2,2-tetrafluorobutane. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound resulting in low to no yield?

A1: Low yields in these couplings can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium or nickel catalyst and the accompanying phosphine ligand is critical. Standard catalysts may not be effective for electron-deficient alkyl halides like this compound.

  • Reaction Conditions: Temperature, reaction time, and the exclusion of oxygen and moisture are crucial parameters that require careful optimization.

  • Base Selection: The strength and nature of the base can significantly impact the reaction, particularly in Suzuki-Miyaura couplings where it plays a role in the transmetalation step.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.

Q2: I am observing a significant amount of hydrodehalogenation byproduct. What are the likely causes and how can I minimize it?

A2: Hydrodehalogenation is a common side reaction where the C-Br bond is cleaved and replaced by a C-H bond. This is often mediated by a palladium-hydride species. To minimize this:

  • Optimize the Base: Some bases are more prone to generating palladium-hydride species. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases such as K₃PO₄.[1]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation reaction.

  • Control Reaction Temperature: Lowering the reaction temperature may help suppress this side reaction, although it might also slow down the desired coupling.

Q3: Homocoupling of my boronic acid (in Suzuki reactions) or organozinc reagent (in Negishi reactions) is a major issue. How can I prevent this?

A3: Homocoupling is often promoted by the presence of oxygen.

  • Ensure Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and coupling partners.

  • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, they require in-situ reduction which can sometimes favor homocoupling. Using a Pd(0) source directly can sometimes mitigate this issue.

  • Control Reaction Temperature: Elevated temperatures can sometimes promote homocoupling.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

This is a frequent challenge indicating a problem with catalyst activity or the fundamental reaction conditions.

Troubleshooting Workflow for Low Conversion

LowConversion Start Low/No Conversion Catalyst Evaluate Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Check Reagent Quality Start->Reagents CatalystChoice Use pre-catalysts (e.g., Palladacycles) with bulky, electron-rich ligands (e.g., XPhos, SPhos). Catalyst->CatalystChoice Inactive Catalyst? Ligand Screen bulky, electron-rich phosphine ligands. Catalyst->Ligand Suboptimal Ligand? Atmosphere Ensure rigorous degassing of solvents and use of inert atmosphere. Conditions->Atmosphere Oxygen Present? Temperature Gradually increase temperature, monitoring for side reactions. Conditions->Temperature Temperature too low? Time Monitor reaction by TLC/LC-MS to determine optimal time. Conditions->Time Insufficient reaction time? Substrate Ensure purity of this compound. Reagents->Substrate Substrate Purity? CouplingPartner Use fresh, high-purity coupling partner (e.g., boronic acid). Reagents->CouplingPartner Coupling Partner Degradation? SideProducts Start High Side Product Formation Hydrodehalogenation Hydrodehalogenation Observed Start->Hydrodehalogenation Homocoupling Homocoupling Observed Start->Homocoupling Base Switch to weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Hydrodehalogenation->Base Base promoting Pd-H formation? Ligand_H Use bulky, electron-rich ligands to accelerate cross-coupling. Hydrodehalogenation->Ligand_H Ligand choice? Oxygen Improve degassing procedures and maintain a strict inert atmosphere. Homocoupling->Oxygen Oxygen contamination? Catalyst_H Consider using a Pd(0) pre-catalyst. Homocoupling->Catalyst_H Catalyst reduction issues? Temp_H Optimize for the lowest effective temperature. Homocoupling->Temp_H Temperature too high? SuzukiProtocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Arylboronic Acid, Base, and this compound in a dried flask. B Evacuate and backfill with Argon (3x). A->B C Add degassed solvent. B->C D Add Pd catalyst and ligand. C->D E Heat to desired temperature with vigorous stirring. D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to RT, dilute with organic solvent. F->G H Wash with water and brine. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by column chromatography. I->J HeckProtocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A To a dried flask, add Pd catalyst and ligand (if applicable). B Evacuate and backfill with Argon (3x). A->B C Add degassed solvent, base, and alkene. B->C D Add this compound via syringe. C->D E Heat to desired temperature with vigorous stirring. D->E F Monitor reaction by GC-MS or LC-MS. E->F G Cool to RT, filter off any solids. F->G H Dilute with organic solvent, wash with water. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by column chromatography or distillation. I->J

References

Validation & Comparative

A Comparative Guide to Fluorinating Agents: Evaluating 1-Bromo-1,1,2,2-tetrafluorobutane Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is a critical decision that profoundly impacts the synthesis of novel chemical entities. The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, making the choice of reagent a key determinant of reaction efficiency, selectivity, and safety. This guide provides a comparative overview of 1-Bromo-1,1,2,2-tetrafluorobutane and other commonly used fluorinating agents, supported by available experimental data.

Introduction to Fluorinating Agents

Fluorinating agents are essential tools in medicinal chemistry and materials science for the introduction of fluorine atoms into organic molecules. The unique properties of fluorine, such as its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Common classes of fluorinating agents include nucleophilic and electrophilic sources of fluorine, as well as reagents for fluoroalkylation. This guide focuses on comparing this compound with established reagents like Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and Selectfluor®.

Performance Comparison of Fluorinating Agents

A direct comparison of this compound with other fluorinating agents is challenging due to the limited publicly available data on its specific applications in fluorination reactions. While extensive literature documents the use of DAST, Deoxo-Fluor, and Selectfluor for various transformations, similar experimental data for this compound is not readily found in peer-reviewed journals or chemical databases.

However, we can infer its potential reactivity based on its structure as a bromo-fluoroalkane. Such compounds can potentially act as fluoroalkylating agents. Below is a summary of the characteristics and performance of established fluorinating agents to provide a benchmark for any future evaluation of this compound.

Table 1: Comparison of Deoxyfluorination of Alcohols
ReagentSubstrateProductYield (%)Reaction ConditionsReference
DASTPrimary AlcoholsAlkyl FluoridesHighOften low temperatures (-78 °C to rt)[1]
DASTSecondary AlcoholsAlkyl FluoridesGood to HighOften low temperatures (-78 °C to rt)[1]
DASTTertiary AlcoholsAlkyl FluoridesModerate to HighOften low temperatures (-78 °C to rt)[1]
Deoxo-FluorPrimary, Secondary, Tertiary AlcoholsAlkyl FluoridesModerate to Excellent-78 °C to rt[2][3]
SelectfluorSecondary and Tertiary AlcoholsAlkyl Fluorides67-80Photocatalyst, Na₂HPO₄, acetone/water, blue LED[4][5]
Table 2: Comparison of Fluorination of Carbonyl Compounds
ReagentSubstrateProductYield (%)Reaction ConditionsReference
DASTAldehydes & Unhindered KetonesGeminal DifluoridesHighVaries[1][6]
Deoxo-FluorAldehydes & KetonesGeminal DifluoridesGood to ExcellentOften with catalytic HF[2][7]
Selectfluor1,3-Dicarbonyl CompoundsMono- and Difluorinated ProductsUp to 99%Aqueous media, no catalyst/base[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for common fluorinating agents.

Deoxyfluorination of Alcohols with DAST

A solution of the alcohol in an anhydrous aprotic solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. DAST (1.1-1.5 equivalents) is added dropwise, and the reaction mixture is stirred at low temperature, then allowed to warm to room temperature. The reaction is quenched by the slow addition of water or a saturated aqueous solution of NaHCO₃. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically performed by column chromatography.[1][6]

Geminal Difluorination of Ketones with Deoxo-Fluor

To a solution of the ketone in an anhydrous solvent (e.g., CH₂Cl₂), Deoxo-Fluor (2-3 equivalents) is added, sometimes with a catalytic amount of ethanol (to generate HF in situ). The reaction is stirred at room temperature or heated, depending on the substrate's reactivity. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched with an aqueous base. The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is purified by chromatography.[2][7]

Fluorination of 1,3-Dicarbonyl Compounds with Selectfluor

The 1,3-dicarbonyl compound is dissolved in a suitable solvent, often aqueous media. Selectfluor (1.1 equivalents for monofluorination, 2.1 equivalents for difluorination) is added, and the mixture is stirred at room temperature. The reaction time can vary from a few hours to overnight. After the reaction is complete, the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the fluorinated product.[8][9]

Reaction Mechanisms and Workflows

The mechanisms of these fluorinating agents differ significantly, influencing their reactivity and selectivity.

Deoxyfluorination with DAST and Deoxo-Fluor

DAST and Deoxo-Fluor are nucleophilic fluorinating agents that react with alcohols to form an intermediate sulfurane, which then undergoes nucleophilic substitution by fluoride with inversion of stereochemistry (Sₙ2-type mechanism).

Deoxyfluorination_Mechanism Alcohol R-OH Intermediate [R-O-SF₂NEt₂] Alcohol->Intermediate + DAST DAST Et₂NSF₃ (DAST) Product R-F Intermediate->Product + F⁻ (Sₙ2) HF HF Intermediate->HF Byproduct Et₂NSOF Product->Byproduct forms Electrophilic_Fluorination_Workflow Start Ketone Substrate Enolate Enol/Enolate Formation Start->Enolate Base or Acid Fluorination Nucleophilic attack on Selectfluor Enolate->Fluorination Product α-Fluorinated Ketone Fluorination->Product

References

The Strategic Advantage of 1-Bromo-1,1,2,2-tetrafluorobutane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely recognized strategy for enhancing pharmacological and physicochemical properties. 1-Bromo-1,1,2,2-tetrafluorobutane emerges as a valuable building block for introducing the 1,1,2,2-tetrafluorobutyl moiety, offering distinct advantages over traditional, non-fluorinated alkylating agents. This guide provides a comparative overview of its performance, supported by general principles of fluorine chemistry and illustrative experimental frameworks.

Enhanced Performance Metrics: A Comparative Overview

While direct, side-by-side comparative studies detailing the performance of this compound against its non-fluorinated analog, 1-bromobutane, in specific cross-coupling reactions are not extensively documented in publicly available literature, the advantages can be inferred from the well-established effects of fluorination. The introduction of the tetrafluorobutyl group is expected to confer enhanced metabolic stability, improved binding affinity, and altered electronic properties to the target molecule.

Below is a table summarizing the expected comparative performance in a hypothetical Suzuki-Miyaura cross-coupling reaction. It is important to note that these are illustrative values based on general principles of fluorine chemistry and not from a specific comparative experiment.

ParameterThis compound1-Bromobutane (Traditional Reagent)Rationale for Performance Difference
Reaction Aryl Boronic Acid + ReagentAryl Boronic Acid + ReagentIllustrative Suzuki-Miyaura Coupling
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄Standard palladium catalyst
Base K₂CO₃K₂CO₃Common base for Suzuki coupling
Solvent Toluene/H₂OToluene/H₂OBiphasic solvent system
Temperature 80-100 °C80-100 °CTypical reaction temperature
Hypothetical Yield Moderate to GoodGood to ExcellentThe electron-withdrawing nature of the fluorine atoms can sometimes make the C-Br bond less reactive in oxidative addition, potentially leading to slightly lower yields under unoptimized conditions compared to the more electron-rich 1-bromobutane. However, the resulting fluorinated product offers significant downstream advantages.
Metabolic Stability of Product HighLow to ModerateThe strong C-F bonds are resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), leading to a longer biological half-life.
Lipophilicity of Product IncreasedModerateThe tetrafluoroalkyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.
Binding Affinity of Product Potentially EnhancedStandardThe polarized C-F bonds can participate in favorable interactions (e.g., orthogonal multipolar interactions) with biological targets, potentially increasing binding affinity and potency.

Experimental Protocols: A Framework for Application

The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. While these protocols are not specific to this compound due to a lack of published examples, they provide a starting point for researchers to develop their own procedures. Optimization of catalyst, ligand, base, and solvent will be crucial for achieving high yields with this specific fluorinated reagent.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl boronic acid with an alkyl bromide.

Materials:

  • This compound (or 1-bromobutane)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl boronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degassed water.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed coupling of a terminal alkyne with an alkyl bromide.

Materials:

  • This compound (or 1-bromobutane)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 equivalents) to the reaction mixture.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Coupling reagents Aryl Boronic Acid + This compound setup Reaction Setup (Pd Catalyst, Base, Solvent) reagents->setup Add reaction Heating & Stirring (80-100 °C) setup->reaction Initiate workup Aqueous Workup (Extraction & Washing) reaction->workup Quench purification Purification (Column Chromatography) workup->purification Isolate product Tetrafluorobutyl-substituted Arene purification->product Obtain

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Sonogashira_Coupling reagents Terminal Alkyne + This compound setup Reaction Setup (Pd/Cu Catalyst, Base, Solvent) reagents->setup Add reaction Stirring (Room Temp. or Heat) setup->reaction Initiate workup Aqueous Workup (Extraction & Washing) reaction->workup Quench purification Purification (Column Chromatography) workup->purification Isolate product Tetrafluorobutyl-substituted Alkyne purification->product Obtain

Caption: General workflow for Sonogashira cross-coupling.

The Underlying Advantage: A Signaling Pathway Perspective

The decision to use this compound over a traditional reagent is driven by the desired downstream properties of the final compound. This logical relationship can be visualized as a signaling pathway.

Fluorination_Advantage cluster_reagents Reagent Choice cluster_properties Molecular Properties cluster_outcomes Desired Outcomes Traditional Reagent\n(e.g., 1-Bromobutane) Traditional Reagent (e.g., 1-Bromobutane) Standard Lipophilicity Standard Lipophilicity Traditional Reagent\n(e.g., 1-Bromobutane)->Standard Lipophilicity Metabolically Labile Metabolically Labile Traditional Reagent\n(e.g., 1-Bromobutane)->Metabolically Labile Fluorinated Reagent\n(this compound) Fluorinated Reagent (this compound) Enhanced Lipophilicity Enhanced Lipophilicity Fluorinated Reagent\n(this compound)->Enhanced Lipophilicity Metabolically Stable Metabolically Stable Fluorinated Reagent\n(this compound)->Metabolically Stable Altered Electronics Altered Electronics Fluorinated Reagent\n(this compound)->Altered Electronics Improved Bioavailability Improved Bioavailability Enhanced Lipophilicity->Improved Bioavailability Longer Half-life Longer Half-life Metabolically Stable->Longer Half-life Enhanced Potency Enhanced Potency Altered Electronics->Enhanced Potency

Caption: The strategic choice for enhanced drug properties.

analytical methods for confirming the purity of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of principal analytical methods for confirming the purity of 1-Bromo-1,1,2,2-tetrafluorobutane, a fluorinated hydrocarbon. We will explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) spectroscopy, presenting hypothetical experimental data to illustrate their respective strengths in impurity detection and quantification.

Introduction to Analytical Approaches

The determination of chemical purity requires robust analytical techniques that can separate, identify, and quantify the main component as well as any impurities. For a halogenated and fluorinated compound like this compound, two methods are particularly well-suited:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1] It is an ideal method for identifying and quantifying volatile and semi-volatile impurities, even at trace levels.[2]

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy: Given the presence of fluorine in the target molecule, ¹⁹F NMR is an exceptionally powerful tool.[3] The ¹⁹F nucleus is highly sensitive and has a 100% natural abundance, leading to strong signals and a wide chemical shift range that minimizes signal overlap.[4] q¹⁹F NMR allows for direct quantification of the main compound and any fluorine-containing impurities against a certified internal standard without the need for compound-specific calibration curves.[5]

Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F NMR (q¹⁹F NMR)
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.[1]Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and absolute quantification of the main compound and fluorine-containing impurities.[6]
Sensitivity High (ppm to ppb levels for many impurities).Moderate (typically requires higher concentrations than GC-MS for impurity detection).[7]
Quantification Requires calibration curves with authentic standards for each impurity for accurate quantification.Direct, absolute quantification against an internal standard.
Sample Throughput Relatively high, with typical run times of 20-60 minutes per sample.High, with acquisition times typically ranging from a few minutes to an hour.[6]
Structural Information Provides mass spectra which can be used to identify compounds by fragmentation patterns and comparison to libraries.Provides detailed information about the chemical environment of each fluorine atom, aiding in the structural elucidation of unknown impurities.[8]

Hypothetical Purity Analysis

To illustrate a practical comparison, we present hypothetical data for a batch of this compound with a supplier-stated purity of 95%.[] Potential impurities could arise from the synthesis process, such as isomers, incompletely halogenated precursors, or side-reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol:

A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected into the GC-MS system. The components are separated on a capillary column and detected by a mass spectrometer.

  • Instrumentation: Agilent 7890A GC coupled to a 5975C MS detector.[10]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 5 min).

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-300.

Hypothetical GC-MS Data:

Peak No.Retention Time (min)Area (%)IdentificationKey Mass Fragments (m/z)
14.20.5Isomer (e.g., 2-Bromo-1,1,2,2-tetrafluorobutane)209, 129, 79
25.895.2This compound 209, 129, 81, 79
37.12.8Over-brominated impurity (e.g., Dibromotetrafluorobutane)288, 209, 129
48.51.5Unidentified impurity-
Quantitative ¹⁹F NMR (q¹⁹F NMR) Analysis

Experimental Protocol:

A precisely weighed sample of this compound and a certified internal standard are dissolved in a deuterated solvent. The ¹⁹F NMR spectrum is acquired with parameters optimized for quantitative analysis.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Internal Standard: Trifluorotoluene (TFT) of known purity.

  • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[4]

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all ¹⁹F nuclei).

  • Number of Scans: 16.

Hypothetical q¹⁹F NMR Data:

SignalChemical Shift (ppm)IntegralAssignmentMolesPurity (%)
1-63.51.00Trifluorotoluene (Internal Standard)0.050-
2-75.22.05-CF₂Br of this compound0.05195.5
3-118.92.05-CF₂- of this compound0.05195.5
4-78.10.04Impurity A (-CF₂Br)0.0011.9
5-121.30.04Impurity A (-CF₂-)0.0011.9
6-70.40.03Impurity B (-CF₂Br)0.000751.4

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of each analytical method.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilute in Dichloromethane Sample->Dilution Injection Inject into GC Dilution->Injection Column Separation on Capillary Column Injection->Column Ionization Electron Ionization Column->Ionization Detection Mass Analyzer Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra Detection->MassSpectra Identification Identify Peaks Chromatogram->Identification MassSpectra->Identification Quantification Quantify by Area % Identification->Quantification qNMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_purity_calculation Purity Calculation Sample_NMR Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample_NMR->Dissolve Acquire Acquire ¹⁹F NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Molar Ratios Integrate->Calculate Purity Determine Absolute Purity Calculate->Purity

References

spectroscopic analysis to validate the structure of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural validation of 1-Bromo-1,1,2,2-tetrafluorobutane. Due to the limited availability of published experimental spectra for this specific compound, this report leverages predicted spectroscopic data and compares it with a potential isomer, 2-Bromo-1,1,2,2-tetrafluorobutane, to highlight the key distinguishing features in their mass spectrometry and Nuclear Magnetic Resonance (NMR) spectra.

Comparative Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted data for the target compound and a key isomer.

Table 1: Predicted Mass Spectrometry Data

m/zPredicted FragmentationThis compound2-Bromo-1,1,2,2-tetrafluorobutane
208/210[M]+• (Molecular Ion)Present (Characteristic 1:1 ratio for Br isotopes)Present (Characteristic 1:1 ratio for Br isotopes)
129[M-Br]+ExpectedExpected
179/181[M-C2H5]+ExpectedNot Expected
69[CF3]+PossiblePossible
57[C4H9]+Not ExpectedPossible

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in characteristic M+2 peaks for bromine-containing fragments.[1]

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityThis compound2-Bromo-1,1,2,2-tetrafluorobutane
-CH₂-~2.0-2.5Quartet of tripletsExpectedNot Expected
-CH₃~1.1TripletExpectedExpected as a doublet
-CHBr-Not ApplicableNot ApplicableNot ExpectedExpected as a quartet

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃)

CarbonPredicted Chemical Shift (ppm)This compound2-Bromo-1,1,2,2-tetrafluorobutane
-CBrF₂-~110-120 (triplet)ExpectedNot Expected
-CF₂-~115-125 (triplet)ExpectedExpected
-CH₂-~30-40ExpectedExpected
-CH₃~10-15ExpectedExpected
-CBrF-Not ApplicableNot ExpectedExpected

Table 4: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)

Fluorine EnvironmentPredicted Chemical Shift (ppm)Predicted MultiplicityThis compound2-Bromo-1,1,2,2-tetrafluorobutane
-CBrF₂-~ -60 to -70TripletExpectedNot Expected
-CF₂-~ -110 to -120QuartetExpectedExpected as a multiplet
-CBrF-Not ApplicableNot ApplicableNot ExpectedExpected as a multiplet

Experimental Protocols

The following are generalized experimental protocols for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrument : A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR : Acquire the spectrum with a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR : Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

  • ¹⁹F NMR : Acquire the spectrum with a standard pulse sequence. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[3] The wide chemical shift range of ¹⁹F NMR provides excellent resolution for different fluorine environments.[3]

Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample via a suitable method such as direct infusion or gas chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine is a key diagnostic tool.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Sample This compound (Assumed Structure) MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS_Data Analyze Fragmentation & Isotopic Pattern MS->MS_Data NMR_Data Analyze Chemical Shifts, Coupling & Integration NMR->NMR_Data Comparison Compare with Predicted Spectra & Isomer Data MS_Data->Comparison NMR_Data->Comparison Conclusion Structure Confirmed Comparison->Conclusion

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The structural confirmation of this compound can be achieved through a careful analysis of its mass spectrum and ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted data presented in this guide highlights the key differences that would be expected when comparing it to a potential isomer, 2-Bromo-1,1,2,2-tetrafluorobutane. The distinct fragmentation patterns in mass spectrometry and the unique chemical shifts and coupling patterns in the various NMR spectra provide a robust basis for unambiguous structural assignment. Researchers should follow the outlined experimental protocols to acquire high-quality data for their samples.

References

Comparative Cost-Effectiveness of 1-Bromo-1,1,2,2-tetrafluorobutane in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comparative analysis of the cost-effectiveness of 1-Bromo-1,1,2,2-tetrafluorobutane as a building block in chemical synthesis, with a focus on its application in nucleophilic substitution reactions. This report contrasts its performance and cost with a relevant alternative, 2-(Perfluorobutyl)ethyl iodide, providing experimental data and protocols to inform reagent selection.

Introduction to Fluoroalkylation and Key Reagents

The introduction of fluorinated alkyl chains into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable reagent for introducing the 1,1,2,2-tetrafluorobutyl group. This guide focuses on its utility in nucleophilic substitution reactions, a common method for carbon-carbon bond formation.

As a point of comparison, 2-(Perfluorobutyl)ethyl iodide is examined. Perfluoroalkyl iodides are known to be effective in radical reactions, and their reactivity in nucleophilic substitutions is also of significant interest. The key difference in reactivity between alkyl bromides and iodides often lies in the C-X bond strength, with the C-I bond being weaker and thus generally more reactive than the C-Br bond. This can influence reaction conditions and efficiency.

Comparative Analysis: Nucleophilic Substitution

A common application of alkyl halides in synthesis is the alkylation of soft nucleophiles, such as malonate esters. This reaction, known as the malonic ester synthesis, is a versatile method for the formation of substituted carboxylic acids.

Experimental Protocol: Malonic Ester Synthesis

A representative experimental protocol for the synthesis of a substituted malonic acid diethyl ester using a fluorinated alkylating agent is presented below.

Reaction: Alkylation of Diethyl Malonate

Diagram of the malonic ester synthesis workflow.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up Diethyl\nMalonate Diethyl Malonate Sodium\nHydride Sodium Hydride Diethyl\nMalonate->Sodium\nHydride Base Enolate\nIntermediate Enolate Intermediate Sodium\nHydride->Enolate\nIntermediate Fluoroalkyl\nHalide Fluoroalkyl Halide Enolate\nIntermediate->Fluoroalkyl\nHalide SN2 Reaction Alkylated\nProduct Alkylated Product Fluoroalkyl\nHalide->Alkylated\nProduct Aqueous\nWork-up Aqueous Work-up Alkylated\nProduct->Aqueous\nWork-up Quenching Purification Purification Aqueous\nWork-up->Purification Final\nProduct Final Product Purification->Final\nProduct

Workflow for the synthesis of alkylated malonic esters.

Detailed Methodology for the Synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester:

To a solution of diethyl malonate (1.05 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF), sodium hydride (1.05 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The resulting mixture is stirred for one hour at this temperature to ensure complete formation of the enolate. Subsequently, 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane (1.0 equivalent) is added, and the reaction mixture is heated to 100 °C for one hour. After cooling to room temperature, the reaction is quenched by the addition of a dilute aqueous acid solution (e.g., 1N HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by distillation.[1]

Performance and Cost Comparison

To evaluate the cost-effectiveness of this compound, we compare its performance in the malonic ester synthesis with the potential use of 2-(Perfluorobutyl)ethyl iodide.

ReagentTypical Reaction TypeReported Yield (%)Price (USD/g)Cost per Mole of Product (USD) (Assuming 100% yield for calculation simplicity)
1-Bromo-4-iodo-1,1,2,2-tetrafluorobutaneNucleophilic Substitution74[1]InquireInquire
2-(Perfluorobutyl)ethyl iodideNucleophilic Substitution / Radical AdditionNot specified for comparable reaction~
3.96(for25g)to3.96 (for 25g) to ~3.96(for25g)to
1.36 (for 500g)[2]
Variable

Note: The price for this compound is available upon inquiry from suppliers.[] The cost per mole of product is a theoretical calculation and will vary based on actual yield and reagent pricing.

Discussion of Cost-Effectiveness

The direct comparison of cost-effectiveness is challenging without a specific yield for the reaction with 2-(Perfluorobutyl)ethyl iodide under identical conditions. However, some key considerations can be drawn:

  • Reactivity: Perfluoroalkyl iodides are generally more reactive than their bromide counterparts due to the weaker carbon-iodine bond. This could potentially lead to milder reaction conditions, shorter reaction times, and possibly higher yields, which would contribute to better overall cost-effectiveness.

  • Reagent Cost: Based on available data, 2-(Perfluorobutyl)ethyl iodide has a listed price, which allows for a more direct cost calculation. The price of this compound needs to be obtained from suppliers for a direct comparison.

  • Synthetic Route: The choice of reagent can also be influenced by the preceding and subsequent steps in a synthetic sequence. The presence of a bromine or iodine atom in the final product may be desirable for further transformations, influencing the choice of the starting material.

Logical Relationship of Reagent Selection

The decision-making process for selecting an appropriate fluoroalkylating agent involves a balance of several factors.

G cluster_considerations Key Considerations Desired Product Desired Product Synthetic Strategy Synthetic Strategy Desired Product->Synthetic Strategy Reagent Selection Reagent Selection Synthetic Strategy->Reagent Selection Reagent Availability & Cost Reagent Availability & Cost Reagent Availability & Cost->Reagent Selection Reaction Efficiency & Yield Reaction Efficiency & Yield Reaction Efficiency & Yield->Reagent Selection Safety & Handling Safety & Handling Safety & Handling->Reagent Selection This compound This compound Reagent Selection->this compound Nucleophilic Substitution 2-(Perfluorobutyl)ethyl iodide 2-(Perfluorobutyl)ethyl iodide Reagent Selection->2-(Perfluorobutyl)ethyl iodide Radical or Nucleophilic Rxn

Factors influencing the selection of a fluoroalkylating agent.

Conclusion

This compound is a viable reagent for the introduction of the tetrafluorobutyl moiety via nucleophilic substitution, with demonstrated utility in reactions like the malonic ester synthesis. While a direct, quantitative cost-effectiveness comparison with 2-(Perfluorobutyl)ethyl iodide is contingent on obtaining specific pricing and comparable reaction yield data, this guide provides a framework for researchers to make an informed decision. The higher reactivity of the iodide analogue may offer advantages in terms of reaction conditions and efficiency, which could offset a potentially higher initial reagent cost. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired reaction type, scale, and economic constraints. Researchers are encouraged to perform small-scale trials to evaluate both reagents under their specific reaction conditions to determine the most cost-effective solution for their synthetic goals.

References

mechanistic studies to confirm the reaction pathway of 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the plausible reaction pathways for 1-Bromo-1,1,2,2-tetrafluorobutane, focusing on mechanistic studies and supporting experimental data from analogous chemical systems. Given the limited direct research on this specific molecule, this document extrapolates from well-established principles of organic chemistry governing halogenated alkanes to predict its reactivity. We will explore the competition between elimination and substitution reactions, comparing the influence of different reagents and conditions on the reaction outcome.

Plausible Reaction Pathways

The reactivity of this compound is dominated by the presence of the carbon-bromine bond and the influence of the adjacent electron-withdrawing fluorine atoms. The two most probable reaction pathways upon treatment with a base or nucleophile are dehydrobromination (an elimination reaction) and nucleophilic substitution.

Pathway 1: Dehydrobromination (Elimination Reaction)

Dehydrohalogenation is a common reaction for haloalkanes and results in the formation of an alkene.[1] This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms.[2] For this compound, this would lead to the formation of 1,1,2,2-tetrafluoro-1-butene.

The most probable mechanism for this transformation is the E2 (bimolecular elimination) mechanism. This is a single, concerted step where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the formation of the double bond and the departure of the bromide ion.[3][4] The reaction requires an anti-periplanar arrangement of the hydrogen and the bromine atoms.[4]

Key Factors Favoring Dehydrobromination:

  • Strong, non-nucleophilic bases: Bulky bases like potassium tert-butoxide [(CH₃)₃COK] favor elimination over substitution by sterically hindering attack at the carbon atom.[5]

  • High temperatures: Higher temperatures generally favor elimination over substitution.[6]

  • Solvent: The use of a less polar solvent, such as ethanol, promotes elimination.[6][7]

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [Anti-periplanar alignment] Reactant->TS Base abstracts β-hydrogen Base Base (e.g., KOH) Base->TS Product 1,1,2,2-Tetrafluoro-1-butene TS->Product C=C bond forms C-Br bond breaks Byproducts H-Base⁺ + Br⁻ TS->Byproducts

Pathway 2: Nucleophilic Substitution

In a nucleophilic substitution reaction, the nucleophile replaces the bromine atom. With a strong, small nucleophilic base like sodium hydroxide in an aqueous solution, some formation of 1,1,2,2-tetrafluorobutan-1-ol could occur, likely via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[8]

In the Sₙ2 mechanism, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group, resulting in an inversion of stereochemistry.[8] However, for secondary haloalkanes, the Sₙ2 pathway faces steric hindrance, and competition from elimination is significant.[6] The presence of bulky fluorine atoms near the reaction center further influences this competition.

Key Factors Favoring Nucleophilic Substitution:

  • Strong, non-bulky nucleophiles: Hydroxide (OH⁻) or cyanide (CN⁻) ions.[9]

  • Polar aprotic solvents: Solvents like acetone or DMSO can favor Sₙ2 reactions.

  • Lower temperatures: Lowering the reaction temperature generally favors substitution over elimination.[6]

Comparison of Reaction Conditions and Alternatives

The choice of reagents and reaction conditions is critical in directing the reaction of this compound towards either elimination or substitution.[10] A summary of these competing pathways is presented below.

Competing_Pathways cluster_Elimination Elimination Pathway (E2) cluster_Substitution Substitution Pathway (SN2) Start This compound Conditions_E Strong, Bulky Base (t-BuOK) High Temperature Ethanol Solvent Start->Conditions_E Favored by steric hindrance Conditions_S Strong, Small Nucleophile (NaOH) Low Temperature Water/DMSO Solvent Start->Conditions_S Less sterically demanding Product_E 1,1,2,2-Tetrafluoro-1-butene (Major Product) Conditions_E->Product_E Product_S 1,1,2,2-Tetrafluorobutan-1-ol (Minor Product) Conditions_S->Product_S

Data Presentation: Comparison of Reagents for Dehydrobromination
Reagent/ConditionBase TypeExpected Major ProductExpected Minor Product(s)Rationale
Potassium Hydroxide (KOH) in Ethanol Strong, Unhindered1,1,2,2-Tetrafluoro-1-butene1,1,2,2-Tetrafluorobutan-1-olStrong base in ethanol favors elimination, but some substitution may occur.
Potassium tert-butoxide (t-BuOK) in tert-butanol Strong, Bulky1,1,2,2-Tetrafluoro-1-buteneNegligible SubstitutionThe bulky base sterically disfavors the Sₙ2 substitution pathway, leading to almost exclusive elimination.[5]
Sodium Hydroxide (NaOH) in Water/DMSO Strong, Nucleophilic1,1,2,2-Tetrafluorobutan-1-ol1,1,2,2-Tetrafluoro-1-buteneAqueous conditions and a small, strong nucleophile favor the substitution pathway.[6]
Palladium Catalyst with a base Alternative Method1,1,2,2-Tetrafluoro-1-buteneNonePalladium-catalyzed methods can achieve dehydrohalogenation under mild conditions via β-hydride elimination, offering high selectivity for the olefin product.[11]

Experimental Protocols

The following are proposed experimental protocols for investigating the dehydrobromination of this compound and analyzing the products.

Protocol 1: Dehydrobromination of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add 20 mL of absolute ethanol, followed by the slow addition of powdered potassium hydroxide (KOH) (1.5 eq).

  • Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.

  • Extraction: The product is a volatile gas or low-boiling liquid. The product can be collected in a cold trap or extracted with a low-boiling point solvent like diethyl ether if it remains in the aqueous phase.

  • Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation.

Protocol 2: Product Analysis by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the final product in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with known standards or spectral libraries.[12] Quantify the relative amounts of starting material, alkene product, and any substitution byproducts by integrating the peak areas in the chromatogram.

Experimental_Workflow Start 1-Bromo-1,1,2,2- tetrafluorobutane Reaction Dehydrobromination (e.g., KOH in Ethanol, Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis GC-MS Analysis Workup->Analysis Product Characterized Product: 1,1,2,2-Tetrafluoro-1-butene Analysis->Product

Conclusion

References

literature review comparing the applications of various bromo-fluoroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bromo-fluoroalkane Applications in Research and Industry

This guide provides a comparative literature review of various bromo-fluoroalkanes, detailing their applications across fire suppression, medicine, and organic synthesis. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Fire Suppression Agents: The Halon Family

Bromo-fluoroalkanes, commercially known as Halons, were once the gold standard in fire suppression due to their high efficacy and low toxicity.[1][2] They are clean, electrically non-conductive agents that leave no residue, making them ideal for protecting sensitive equipment.[1][3] Their primary mechanism of action is chemical inhibition, where bromine radicals catalytically interrupt the chain reaction of combustion.[2][4] However, their significant ozone-depleting potential (ODP) led to a global production phase-out under the Montreal Protocol.[1][2]

Performance Comparison of Key Halons

The two most prominent members of this class were Halon 1301 (Bromotrifluoromethane, CBrF₃) and Halon 1211 (Bromochlorodifluoromethane, CBrClF₂). Halon 1301 was primarily used in total flooding systems for enclosed spaces, while Halon 1211 was the agent of choice for portable streaming extinguishers.[2][3]

PropertyHalon 1301 (CBrF₃)Halon 1211 (CBrClF₂)Reference Compound: 2-BTP
Primary Application Total Flooding SystemsPortable "Streaming" ExtinguishersHalon Replacement Candidate
Boiling Point -57.8 °C-3.7 °C33-35 °C
Mechanism Primarily Chemical InhibitionPrimarily Chemical InhibitionChemical Inhibition
Typical Extinguishing Conc. ~5% v/v (for Class B fires)N/A (Streaming Agent)Lower than Halon 1301[4]
Ozone Depletion Potential High (~10-16)High (~3)Low
Safety for Occupied Spaces Considered safe at typical extinguishing concentrations.[1][3]Use requires care in confined spaces due to toxicity.[2]Under evaluation

Table 1: Comparative properties of Halon 1301, Halon 1211, and a modern replacement candidate, 2-bromo-3,3,3-trifluoropropene (2-BTP).

Mechanism of Fire Suppression

Halons extinguish fires not primarily by cooling or smothering (displacing oxygen), but by interfering with the chemical reaction of the fire. At high temperatures, the C-Br bond breaks, releasing bromine radicals (Br•) which are highly effective at scavenging the hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire's chain reaction.

Fire_Suppression_Mechanism cluster_fire Combustion Chain Reaction cluster_inhibition Chemical Inhibition by Halon Fuel Fuel + O₂ R H•, OH•, O• (Chain Carriers) Fuel->R Ignition Heat Heat Release R->Heat Exothermic Reaction Inactive HBr, H₂O R->Inactive Scavenging Heat->Fuel Propagation Halon CBrF₃ Br_Radical Br• Halon->Br_Radical Heat Br_Radical->R Br_Radical->Heat Chain Termination

A diagram of the Halon fire suppression mechanism.

Inhalational Anesthetics: Halothane

2-Bromo-2-chloro-1,1,1-trifluoroethane, widely known as Halothane, was a groundbreaking inhalational general anesthetic introduced in the 1950s.[5] It is a potent, nonflammable, and non-irritating agent, which made it a common choice for inducing anesthesia, especially in pediatrics.[6] However, its use in developed countries has been largely superseded by newer agents with more favorable side-effect profiles and faster recovery times.[6]

Comparative Anesthetic Properties

The clinical performance of an inhalational anesthetic is primarily defined by two key parameters: the Minimum Alveolar Concentration (MAC) and the blood/gas partition coefficient.

  • MAC is the concentration of the anesthetic in the lungs that is needed to prevent movement in 50% of patients in response to a surgical stimulus. It is an inverse measure of potency (lower MAC = higher potency).[5][7]

  • Blood/Gas Partition Coefficient describes the solubility of the anesthetic in the blood. Agents with lower solubility (lower coefficient) do not accumulate in the blood as much, leading to a faster onset of and recovery from anesthesia.[7]

AgentChemical StructureMAC (%)Blood/Gas Partition CoefficientKey Characteristics
Halothane Halogenated Alkane0.75[6]2.4[8]High potency, slow onset/recovery, moderate muscle relaxation.[6]
Isoflurane Halogenated Ether~1.2[5]1.4 - 1.45[9]Pungent odor, moderate onset/recovery.
Sevoflurane Halogenated Ether~2.0[5]0.65 - 0.74[8][9]Sweet-smelling, rapid onset/recovery, good for inhalation induction.
Desflurane Halogenated Ether~6.0[5]0.42 - 0.57[8][9]Very rapid onset/recovery, requires a special heated vaporizer.

Table 2: Comparison of pharmacokinetic and pharmacodynamic properties of Halothane and modern volatile anesthetics.

Proposed Mechanism of Anesthetic Action

The exact mechanism of volatile anesthetics is not fully elucidated but is understood to involve modulation of synaptic transmission at multiple sites in the central nervous system.[10][11] A key theory is that these agents enhance the activity of inhibitory ion channels while suppressing excitatory channels.[10][12] This leads to hyperpolarization of neurons, reducing their ability to fire and thus producing the state of general anesthesia.[12]

Anesthesia_Mechanism cluster_channels Neuronal Ion Channels cluster_effects Cellular Effects Halothane Halothane GABA GABA-A Receptors (Cl⁻ Channel) Halothane->GABA Potentiates K2P Two-Pore K⁺ Channels (K⁺ Channel) Halothane->K2P Activates NMDA NMDA Receptors (Cation Channel) Halothane->NMDA Inhibits Hyperpolarization Neuronal Hyperpolarization GABA->Hyperpolarization ↑ Cl⁻ Influx K2P->Hyperpolarization ↑ K⁺ Efflux NMDA->Hyperpolarization ↓ Cation Influx Anesthesia General Anesthesia Hyperpolarization->Anesthesia ↓ Neuronal Firing

Proposed mechanism of action for volatile anesthetics.

Reagents in Organic Synthesis

Bromo-fluoroalkanes are valuable reagents for introducing fluorine-containing motifs into organic molecules, a critical strategy in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity.

A. Trifluoromethylation using Bromotrifluoromethane (CBrF₃)

Bromotrifluoromethane is a precursor for generating the trifluoromethyl (CF₃) group, a common substituent in medicinal chemistry. One effective method is the electrochemical activation of CBrF₃.[13]

This protocol describes the trifluoromethylation of an aromatic aldehyde using a sacrificial zinc anode, adapted from literature procedures.[13]

  • Apparatus Setup: A divided electrochemical cell is used, with a nickel foam cathode and a zinc plate anode. The compartments are separated by a porous glass frit.

  • Reagent Preparation: The cathodic compartment is charged with the aldehyde substrate (e.g., benzaldehyde, 1.0 eq) and a supporting electrolyte (e.g., Bu₄NBr, 0.1 eq) in a solvent such as dimethylformamide (DMF).

  • Reaction Execution: The solution is saturated with bromotrifluoromethane gas. A constant current is applied (e.g., 0.1 A) at room temperature. The reaction progress is monitored by gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Substrate ClassTypical YieldReaction Conditions
Aromatic AldehydesExcellentZn anode, Ni cathode, DMF, CBrF₃, constant current
Aliphatic AldehydesExcellentZn anode, Ni cathode, DMF, CBrF₃, constant current
KetonesModerate to GoodZn anode, Ni cathode, DMF, CBrF₃, constant current

Table 3: Summary of electrochemical trifluoromethylation performance.[13]

Synthesis_Workflow start Start reagents 1. Charge Cell - Aldehyde in DMF - Supporting Electrolyte start->reagents saturate 2. Saturate with CBrF₃ Gas reagents->saturate electrolysis 3. Apply Constant Current (Zn Anode, Ni Cathode) saturate->electrolysis monitor 4. Monitor by GC electrolysis->monitor Reaction Progress monitor->electrolysis Incomplete workup 5. Aqueous Workup & Extraction monitor->workup Complete purify 6. Flash Chromatography workup->purify product Product (Trifluoromethyl Alcohol) purify->product

Workflow for electrochemical trifluoromethylation.
B. Bromo-fluoroalkylation using Dibromofluoromethane (CHBr₂F)

The synthesis of 1-bromo-1-fluoroalkanes, valuable fluorinated building blocks, can be achieved through the photoredox-catalyzed addition of dibromofluoromethane to unactivated alkenes.[14] This method offers a direct and efficient route to these useful intermediates.[15]

This protocol is based on the visible-light-mediated addition of CHBr₂F to an alkene.[14]

  • Apparatus Setup: A reaction vessel (e.g., a Schlenk tube) is equipped with a magnetic stir bar. The reaction is typically irradiated with a blue LED lamp.

  • Reagent Preparation: To the reaction vessel under an inert atmosphere (e.g., argon), add the alkene (1.0 eq), dibromofluoromethane (CHBr₂F, ~2.0 eq), the photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, ~1-2 mol%), and the appropriate solvent (e.g., THF).

  • Reaction Execution: The mixture is stirred and irradiated with blue light at room temperature for a specified time (e.g., 12-24 hours).

  • Workup and Purification: After the reaction, the solvent is removed in vacuo, and the residue is purified directly by column chromatography on silica gel to yield the 1-bromo-1-fluoroalkane product.

ComponentSpecificationRole
Bromo-fluoroalkane Dibromofluoromethane (CHBr₂F)Radical Precursor
Substrate Unactivated AlkeneRadical Acceptor
Catalyst [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆Photoredox Catalyst
Energy Source Blue LED (λ ≈ 450 nm)Catalyst Excitation
Solvent Tetrahydrofuran (THF)Reaction Medium / H-atom source

Table 4: Key components for the photoredox-catalyzed synthesis of 1-bromo-1-fluoroalkanes.[14]

Photoredox_Cycle PC Ir(III) Catalyst PC_star *Ir(III) PC->PC_star Blue Light (hν) PC_red Ir(II) PC_star->PC_red SET CHBr2F CHBr₂F Radical •CHBrF CHBr2F->Radical Alkene Alkene Radical->Alkene Radical Addition Adduct_Rad Adduct Radical Adduct_Rad->PC Oxidation Product Product (1-bromo-1-fluoroalkane) Adduct_Rad->Product H-Atom Transfer (from THF)

Logical diagram of a photoredox catalytic cycle.

References

Performance Evaluation of 1-Bromo-1,1,2,2-tetrafluorobutane: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with potential applications as a building block in organic synthesis, particularly for the introduction of the 1,1,2,2-tetrafluorobutyl moiety. This guide aims to provide a comparative overview of its expected performance in various reaction types based on the general principles of fluoroalkane chemistry. However, a comprehensive search of scientific literature and patent databases did not yield specific experimental data for this compound. Therefore, this guide will draw comparisons with structurally similar and more extensively studied fluoroalkyl bromides to predict its reactivity and potential applications.

Predicted Reactivity and Performance in Key Reaction Types

Due to the strong electron-withdrawing nature of the fluorine atoms, the carbon-bromine bond in this compound is expected to be polarized, making the bromine atom a good leaving group in nucleophilic substitution reactions and the molecule susceptible to radical formation.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the reactivity of alkyl halides typically follows the trend R-I > R-Br > R-Cl > R-F. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromide a better leaving group. The presence of four fluorine atoms on the adjacent carbons will have a significant impact on the reaction mechanism and rate.

Expected Performance: this compound is anticipated to undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alkoxides, and thiolates. The strong inductive effect of the tetrafluoroethyl group will likely influence the reaction kinetics.

Comparison with Alternatives: Compared to non-fluorinated bromoalkanes, the reaction rate might be altered. For instance, while the C-Br bond is activated, steric hindrance from the bulky tetrafluoroethyl group could play a role. In comparison to other fluoroalkyl bromides, its reactivity would be expected to be in a similar range, though specific substrate-reagent interactions would be crucial.

A detailed experimental protocol for a typical nucleophilic substitution is provided below as a general guideline.

Radical Reactions

Fluoroalkyl bromides are known precursors for fluoroalkyl radicals, which are valuable intermediates in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These radicals can be generated under various conditions, including photolytic, thermolytic, or using radical initiators.

Expected Performance: this compound is expected to be a viable source of the 1,1,2,2-tetrafluorobut-1-yl radical. This radical could then participate in addition reactions to alkenes and alkynes, or in cross-coupling reactions.

Comparison with Alternatives: The stability and reactivity of the generated radical will be influenced by the fluorine substituents. Compared to non-fluorinated alkyl radicals, the 1,1,2,2-tetrafluorobut-1-yl radical is expected to be more electrophilic. Its performance in addition reactions would need to be empirically determined and compared with other fluoroalkyl radical precursors like perfluoroalkyl iodides, which are more commonly used.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) are powerful tools for C-C bond formation. Fluoroalkyl halides can participate in these reactions, though they can sometimes be challenging substrates.

Expected Performance: this compound could potentially be used in cross-coupling reactions to introduce the tetrafluorobutyl group onto aromatic or vinylic systems. The success of such reactions would heavily depend on the choice of catalyst, ligand, and reaction conditions.

Comparison with Alternatives: Compared to their non-fluorinated counterparts, fluoroalkyl bromides often require more specialized catalytic systems to achieve high yields. The performance would need to be compared against other methods of introducing fluoroalkyl groups, such as using organometallic reagents bearing the fluoroalkyl moiety.

Data Presentation

As no specific quantitative data for this compound could be located in the available literature, a comparative data table cannot be provided at this time. Researchers are encouraged to perform initial screening experiments to determine the optimal conditions and yields for their specific applications.

Experimental Protocols

The following are generalized experimental protocols for key reaction types. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Nucleophilic Substitution

Reaction: General synthesis of a 1,1,2,2-tetrafluorobutyl-substituted compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Heating apparatus (if necessary)

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry reaction vessel, dissolve the nucleophile and the base in the chosen solvent.

  • With stirring, add this compound to the mixture. The molar ratio of nucleophile to the bromo-compound is typically between 1:1 and 1.2:1.

  • The reaction mixture is stirred at room temperature or heated to a temperature determined by preliminary experiments (e.g., 50-80 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the base and any inorganic byproducts. This typically involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using a suitable technique, such as column chromatography or distillation.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a logical relationship for the reactivity of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile & Base in Solvent B Add 1-Bromo-1,1,2,2- tetrafluorobutane A->B C Stir at RT or Heat B->C D Monitor Progress (TLC, GC-MS) C->D E Aqueous Work-up D->E F Dry & Concentrate E->F G Purify Product (Chromatography/Distillation) F->G

Caption: Generalized workflow for a nucleophilic substitution reaction.

Logical_Relationship cluster_reagent This compound cluster_reactions Potential Reaction Pathways cluster_products Product Classes Reagent CH3CH2CF2CF2Br SN Nucleophilic Substitution Reagent->SN Radical Radical Formation Reagent->Radical Coupling Cross-Coupling Reagent->Coupling Product_SN R-CF2CF2CH2CH3 SN->Product_SN Product_Radical Radical Adducts Radical->Product_Radical Product_Coupling Ar-CF2CF2CH2CH3 Coupling->Product_Coupling

Caption: Potential reaction pathways for this compound.

Conclusion

Safety Operating Guide

Proper Disposal of 1-Bromo-1,1,2,2-tetrafluorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Bromo-1,1,2,2-tetrafluorobutane

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing risk.

Immediate Safety Protocols

This compound is classified as a flammable liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Protective Clothing: A lab coat or chemical-resistant suit should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a properly fitted respirator is necessary.[2]

Safe Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid breathing in fumes, mists, sprays, or vapors.[1]

  • Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
GHS Classification Flammable Liquid 4, Skin Irritant 2, Eye Irritant 2A, STOT SE 3
Hazard Statements H227, H315, H319, H335

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation)

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]

  • Waste Collection:

    • Collect all waste materials containing this compound, including contaminated personal protective equipment (PPE), absorbent materials from spills, and empty or partially used containers, in a designated hazardous waste container.[5]

  • Container Labeling:

    • The hazardous waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Provide a clear description of the contents.[5]

  • Waste Storage:

    • Ensure the hazardous waste container is tightly sealed.

    • Store the sealed container in a designated, well-ventilated, and secure area.

    • The storage area should be away from incompatible materials.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection and disposal.[5]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[3][4][6]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][6]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound Waste B Is the waste in a properly labeled and sealed container? A->B C Transfer waste to a designated, labeled hazardous waste container. Ensure the container is sealed. B->C No D Store the container in a designated, secure, and well-ventilated area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a licensed disposal contractor. D->E F Follow their instructions for pickup and disposal. E->F G End: Waste properly disposed. F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1-Bromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 1-Bromo-1,1,2,2-tetrafluorobutane in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and maintaining a secure research environment.

Hazard Summary

This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] In its liquid form, it is considered flammable. Therefore, proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be used.[2]
Skin Protective Gloves and ClothingHandle with gloves, which must be inspected prior to use.[1] Wear fire/flame resistant and impervious clothing.[1]
Respiratory Full-Face RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks.

Engineering Controls and Ventilation:
  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2]

Donning Personal Protective Equipment:
  • Before handling the chemical, put on all required PPE as outlined in the table above.

  • Inspect all PPE for any signs of damage before use.

Chemical Handling:
  • Avoid direct contact with skin and eyes.[3]

  • Do not breathe in fumes, mist, spray, or vapors.[2]

  • Use non-sparking tools and follow proper grounding procedures to prevent static electricity.[2]

  • Keep the container tightly closed when not in use.[1]

Post-Handling Procedures:
  • Wash hands thoroughly with soap and water after handling.[3]

  • Contaminated clothing should be removed and laundered before reuse.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Clean mouth with water and seek medical attention.[4]
Spill In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel) and dispose of as hazardous waste.[4] Remove all sources of ignition and take precautionary measures against static discharges.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Container Disposal: Do not reuse empty containers. Puncture and dispose of them in a designated landfill, if permissible by local regulations.

Logical Relationship of PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_conditions Exposure Conditions Hazard Assess Potential Hazards of This compound HighConcentration High Vapor Concentration or Exceeded Exposure Limits Hazard->HighConcentration identifies DirectContact Potential for Skin/Eye Contact Hazard->DirectContact identifies EyeProtection Eye and Face Protection (Goggles, Face Shield) SkinProtection Skin Protection (Gloves, Impervious Clothing) RespiratoryProtection Respiratory Protection (Full-Face Respirator) HighConcentration->RespiratoryProtection DirectContact->EyeProtection DirectContact->SkinProtection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1,1,2,2-tetrafluorobutane
Reactant of Route 2
1-Bromo-1,1,2,2-tetrafluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.